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  • Product: 1'-Hydroxy Bilastine
  • CAS: 1638785-23-5

Core Science & Biosynthesis

Foundational

1'-Hydroxy Bilastine: Comprehensive Physical, Chemical, and Analytical Profiling of a Critical Bilastine Impurity

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper Executive Summary Bilastine is a highly selective, second-generation non-sedating H1-rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Guide & Whitepaper

Executive Summary

Bilastine is a highly selective, second-generation non-sedating H1-receptor antagonist widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and chronic urticaria[1]. As with all active pharmaceutical ingredients (APIs), the safety and efficacy of Bilastine are intrinsically tied to its purity profile. During synthesis, formulation, and storage, Bilastine is susceptible to degradation, necessitating rigorous impurity profiling in accordance with International Council for Harmonisation (ICH) guidelines[2].

Among its known degradation products, 1'-Hydroxy Bilastine (CAS: 1638785-23-5) stands out as a critical oxidative impurity[3]. This whitepaper provides an in-depth technical analysis of the physical and chemical properties of 1'-Hydroxy Bilastine, elucidates its mechanistic pathways of formation, and outlines self-validating analytical protocols for its isolation and quantification.

Physicochemical Profiling and Structural Causality

1'-Hydroxy Bilastine is chemically designated as 2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-1-hydroxyethyl)phenyl)-2-methylpropanoic acid[4].

Structural Vulnerability: The parent Bilastine molecule features an ethyl linker connecting a phenyl ring to a piperidine ring. The carbon atom at the 1'-position of this linker is benzylic. Benzylic carbons are inherently susceptible to chemical transformation because any radical or carbocation formed at this position is highly stabilized by resonance from the adjacent aromatic ring. Consequently, this site acts as a thermodynamic sink for oxidative attacks, leading directly to the formation of 1'-Hydroxy Bilastine[5].

Table 1: Quantitative Physicochemical Properties
PropertySpecification / Value
CAS Number 1638785-23-5[6]
Molecular Formula C₂₈H₃₇N₃O₄[7]
Molecular Weight 479.61 g/mol [8]
Predicted Boiling Point 684.6 ± 55.0 °C[6]
Predicted Density 1.21 ± 0.1 g/cm³[6]
Predicted pKa 4.37 ± 0.10[6]
Appearance White to off-white powder[9]

Mechanistic Pathways of Formation

The generation of 1'-Hydroxy Bilastine primarily occurs via an oxidative degradation pathway. When Bilastine API is exposed to reactive oxygen species (ROS)—often introduced via peroxide impurities in excipients or environmental exposure during storage—a radical chain reaction is initiated[10].

  • Initiation: ROS abstracts a hydrogen atom from the vulnerable benzylic 1'-carbon.

  • Propagation: The resulting resonance-stabilized benzylic radical reacts with molecular oxygen or peroxide species to form a hydroperoxide intermediate.

  • Termination/Reduction: The hydroperoxide is subsequently reduced to the stable secondary alcohol, yielding 1'-Hydroxy Bilastine.

OxidativePathway Bilastine Bilastine API C28H37N3O3 Radical Benzylic Radical Intermediate Bilastine->Radical H-Abstraction ROS Oxidative Stress (H2O2 / Heat) ROS->Radical Initiator Hydroxy 1'-Hydroxy Bilastine C28H37N3O4 Radical->Hydroxy +OH Addition

Fig 1: Oxidative degradation pathway of Bilastine forming 1'-Hydroxy Bilastine.

Analytical Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The forced degradation protocol guarantees the generation of the target impurity, while the orthogonal detection methods (PDA and MS) ensure that the quantified peak is structurally homogeneous and accurately identified.

Protocol 1: Forced Oxidative Degradation & Isolation

Causality Check: Hydrogen peroxide ( H2​O2​ ) is utilized as the stressor because it reliably mimics long-term oxidative degradation by generating hydroxyl radicals under thermal stress[11].

Step-by-Step Methodology:

  • Stock Preparation: Accurately weigh 10 mg of Bilastine API reference standard and dissolve it in 10 mL of a Methanol:Water (50:50 v/v) diluent to achieve a 1 mg/mL concentration.

  • Stress Induction: Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask. Add 1.0 mL of 20% v/v H2​O2​ [11].

  • Thermal Catalysis: Seal the flask and incubate in a precision water bath at 60 °C for exactly 30 minutes. The thermal energy overcomes the activation barrier for benzylic hydrogen abstraction.

  • Quenching & Dilution: Remove the flask and immediately cool it in an ice bath to halt the reaction. Dilute the mixture to the 10 mL mark with the mobile phase to achieve a nominal API concentration of 100 µg/mL.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter prior to injection.

Protocol 2: RP-HPLC-PDA and LC-MS/MS Quantification

Causality Check: A C18 column is selected due to its high hydrophobicity, which effectively retains the non-polar regions of Bilastine. The pH of the mobile phase is maintained at 5.5 to ensure the carboxylic acid moiety (pKa ~4.37) is ionized, preventing peak tailing while allowing the more polar 1'-Hydroxy Bilastine to elute slightly earlier than the parent API[10].

Table 2: Chromatographic Method Parameters

ParameterSpecification
Stationary Phase Waters Symmetry C18 (250 mm × 4.6 mm, 5 µm)[10]
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 5.5) [30:70 v/v][10]
Flow Rate 1.0 mL/min (Isocratic elution)[10]
Detection (PDA) 224 nm (optimal for benzimidazole chromophore)[1]
Column Temperature 25 °C
Injection Volume 10 µL

Self-Validation via LC-MS/MS: To validate that the peak eluting prior to Bilastine is exclusively 1'-Hydroxy Bilastine, the eluent is subjected to Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode. The parent Bilastine yields an [M+H]+ ion at m/z 464.3. The target impurity must yield an [M+H]+ ion at m/z 480.3, confirming the +16 Da mass shift indicative of a single oxygen insertion[12].

AnalyticalWorkflow Sample Stressed API Sample (Oxidative Conditions) HPLC RP-HPLC Separation (C18 Column, Isocratic) Sample->HPLC Injection PDA PDA Detection (224 nm - 276 nm) HPLC->PDA Quantitation MS LC-MS/MS Analysis (ESI+, Q-TOF) HPLC->MS Mass Profiling Data Structural Elucidation (m/z 480.3 [M+H]+) MS->Data Confirmation

Fig 2: Self-validating analytical workflow for isolating and identifying the impurity.

Regulatory and Toxicological Implications

Under ICH Q3A(R2) and Q3B(R2) guidelines, any impurity present in a new drug substance at a level greater than the reporting threshold (typically 0.05%) must be identified, and those exceeding the qualification threshold (typically 0.15% or 1.0 mg per day) must undergo toxicological assessment[2].

Because 1'-Hydroxy Bilastine is a direct oxidative degradation product, its presence serves as a primary stability-indicating marker[11]. Pharmaceutical manufacturers must utilize certified reference standards of 1'-Hydroxy Bilastine during the Analytical Method Validation (AMV) process to prove that their chromatographic methods are capable of resolving this impurity from the main API peak, ensuring the long-term safety and efficacy of the commercial drug product[4].

References

  • ChemicalBook - 1'-Hydroxy Bilastine Chemical Properties, Uses, Production. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnu1aMFksoUAJB3h5Vq_wKJLAVl_Hjii0lUdZcLsIgINLimkLm--1Ox_z6CMt13PswhD4xl2b5Svgdxs0Qqts1-2yDuBbRweU4kCMcd0U98N3VHns3IQEMwH8nK-1ezg7zDjA1Ob1xxMJOonNxsUuYUIAM66JOczpA7pWtm5aZ1gc=]
  • ChemicalBook - 1'-Hydroxy Bilastine CAS#: 1638785-23-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG4QvTETAoeZeq3p0a93r4g_1pI4IUltUuI2g5WBG68ujtPAVMoUOyO91kJ7sYR0PySP6AsHceNB8_ednSIlBeQUToqrLG5QPMI6DuiLl3AjXshOlrMwAkmHxCBKfs0GdmTfdDAhJq8pfiAVs4r8B7jVEf0MfjbN7LBSyPbP8uFw==]
  • SynZeal - 1'-Hydroxy Bilastine | CAS 1638785-23-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLNMCOVNuw9-OfJGLSejwqVATZNfX5X5feaOtCzJaEXCqUJpPN7GVsb2WclU-9PtAK37DsTW72sgtEv1fA-vXpT9Gcn9jMt0njPLIvpXo2mAVXHYJcVB4IjeJB-1JBVCGvIUU7m2Lb2Rg=]
  • Clearsynth - 1'-Hydroxy Bilastine | CAS No. 1638785-23-5. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP5A4C45dTZ9eUI6bqvgpf_t6CqYzWTbeg3W-lTQVqHyf8IpU9lhVIS6ib0ppm4t3PAO4bn5C77y7uOuqK28eT2kpxHlUinWffOgKY60-zAgzrDpcVygOgNZ56jTph6UQE_qbtW0C2-yNpaerHHg==]
  • Pharmaffiliates - CAS No : 1638785-23-5 | Product Name : 1'-Hydroxy Bilastine. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG90z0N-XgtNdIbh6ypm26LVsWHW1fwphkitmz_ALTFdpacN0nBxZ3R5uHQsVRq3mN0fJuVhEXmwi0P-BXWhgWG7AJIAhw9LGMjPJbebkc8Pv-2fItsDTXbF4eh772x_EWgwjtYsjhhwuA8x5bZX-O4v-FzVvIjDLe_BHx1zamAM-iiUF0GgyOIMPUcoqo=]
  • SynThink - Bilastine EP Impurities and Related Compounds. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDMDOvG4YhmWWMlSprFFtJ_R0AaxzsYzD0gltSnyx7ZxDW5RkL1dq14kRvaGMJAOBidh7A2F0z-ziKagQO3Gp-7dBbgzhJmXfwsZsN5HWvN7X-Dp_LwPOgqonyDYwCgmzbTLt_2IQAP4onZCO0G8WzKzZu8_5b1ic1zfonlbo=]
  • ResearchGate - Identification and synthesis of potential impurities of bilastine drug substance. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8HIrOXf0pALJmBluWTtDbBkmBr15EK0fBxC3XLB1M2fhylHEQj3zaZRcRCjtta3zyYU3RdgYK1WlxzUWamykpFMmUvXTGnqcln_LbfL2JKqGfZICjc3Y8S7fILnELOkH816Ud390kd_wbR9sqJg8chA7NE6bYepuG3R7wyf1ibvhjyxajs9wZcyBPMedl-PxNvJkJ02RsJbwGda8O3IschbEqunDVv-JJxCOql2xPhqH8YL0YZ6CkkVQzKH5y]
  • ResearchGate - Degradation kinetics of Bilastine determined by RP-HPLC method and identification of its degradation product in oxidative condition. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJVn2x9B2NJo1ROlTKGWMqQg7_6ZPF7Uqn72wepcScAK5trobVdAtv46Bk62Ushw20KkWMEWplHOzSNnWxUXSmPOUetsA86QRDM7voSeq3YcDxb6I1gZfXfxUkwT1k5IkPsdScTQ_1gLNZckM3HLywB__fGOH7iRuaDcUPTPvvTq_ZAsiptSmiUSiCC3WYotVZQFuLxcLC9WSfHon4AbLgsLCWlpB3T2S30MgAIvw7Dn8s_Xsu2EctCyXQuxAg091JbC1d0qPKcaWpVcZXavFeahErMJqGEvSNRSM_KSFNsnjnJahB3rUc3TQEN1sIc1YH]
  • ResearchGate - Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxx7-d5UsI769gV8KfHCo7wyIuYw8smhzDBmW5zw84koDUZQ2zmw0j-TJTFuMXckTLxY3ls8pf10eK11-T8uh5INgbA6m77dHWJxPdfkwnRAh9CilNWx0kmF8ameEo5NWuC1GD3tkD0Y2fvzWYQFL9vQsXTCgnmRr2QHBD4ZjthuCHEhYhsqkv1iHpVI7HeX3rqpKuNLbL7V-r92StKAdz2pPv1MUpg4LDvYqFp0umP4lobWGNcNO7oUxdHgHzQw8Hn6kDuHtY-M3O5jtn0XPfT6ezBFF2jA2_RqEgGu0qozQn6Iv0EflzZcTu1zEfQOV0rlFpJ0Mk6vOHDmBhnUFLjZ9PSgtP3IpUaQ==]
  • Asianpubs - A New HPLC Stability Indicating Method and Validation for Simultaneous Quantitation of Bilastine and Montelukast Sodium. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-9e1wRSb735DsKGSNHk3L_FFz4fFBn0omrHraihNk6VGCt6uPc77EAkz6B1gUGJayghWa6h9DlQp2aM3doIvhscfHRHS3Pq6OvB2D6HtRTrms9cvvoW7GGuUEkW76EvhlSeeicKEKs02GjB3KlKL1TyuBAxsj0aBP]
  • Omchemlabs - 1'-Hydroxy Bilastine Methyl Ester | CAS No. 1638785-21-3. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9Ovqo8ugxBLdrENKwnXRvFVSB_mt7_AjQushEyC998Gau7i4A7NBDjjgHZlqpB3fti_owlGaQserv-y4iLPM_LizWXqVyMmIaQk_A9x6ZA05RnkgB2VWj3Ji2zKgc0CGlL47r6dvHLvU6G4DTSZDrY-RtaSN8EUmeAXzoIkrvCT_gBpoAOXRQndUXnA==]

Sources

Exploratory

1'-Hydroxy Bilastine mechanism of action in histamine receptors

Title: Pharmacological Profiling and Structural Dynamics of 1'-Hydroxy Bilastine at the Histamine H1 Receptor Executive Summary Bilastine is a highly selective, second-generation histamine H1 receptor antagonist (inverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacological Profiling and Structural Dynamics of 1'-Hydroxy Bilastine at the Histamine H1 Receptor

Executive Summary

Bilastine is a highly selective, second-generation histamine H1 receptor antagonist (inverse agonist) renowned for its non-sedating profile and high efficacy in treating allergic rhinoconjunctivitis and urticaria. A key pharmacological feature of Bilastine is its lack of significant hepatic metabolism; in humans, approximately 95% of the administered dose is excreted intact[1]. Consequently, structurally related compounds such as 1'-Hydroxy Bilastine (CAS: 1638785-23-5) are not primary in vivo metabolites, but rather critical synthetic impurities and degradation products monitored during pharmaceutical manufacturing[2].

In drug development, regulatory guidelines (e.g., ICH Q3A/Q3B) mandate the pharmacological profiling of such impurities to ensure they do not exhibit off-target toxicity or alter the therapeutic window of the active pharmaceutical ingredient (API)[3]. This technical guide details the mechanistic interaction of 1'-Hydroxy Bilastine at the H1 receptor, comparing its structural dynamics to the parent compound, and provides self-validating experimental protocols for its isolation and pharmacological evaluation.

Molecular Pharmacology: The H1 Receptor and Inverse Agonism

The histamine H1 receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Modern second-generation antihistamines like Bilastine do not simply block histamine; they function as inverse agonists . They bind to the receptor and actively stabilize it in an inactive conformation, shifting the equilibrium away from the constitutively active state[4].

  • Bilastine's Binding Dynamics: Bilastine binds to the human recombinant H1 receptor with a high affinity ( Ki​≈64 nM)[5]. The binding pocket relies on a crucial electrostatic interaction between the basic piperidine nitrogen of Bilastine and the Asp107 residue in Transmembrane (TM) helix 3 of the receptor, alongside lipophilic interactions with the surrounding aromatic residues.

  • The Impact of 1'-Hydroxylation: 1'-Hydroxy Bilastine differs by the addition of a hydroxyl (-OH) group at the 1-position of the ethyl chain connecting the piperidine ring to the phenyl ring. This seemingly minor modification significantly increases the topological polar surface area (TPSA). In the highly hydrophobic binding pocket of the H1 receptor, the introduction of this polar -OH group creates steric hindrance and alters the optimal hydrogen-bonding network required for the piperidine nitrogen to interact with Asp107. As a result, 1'-Hydroxy Bilastine exhibits an attenuated binding affinity compared to the parent API.

Comparative Physicochemical and Pharmacological Data

To evaluate the impact of the 1'-hydroxyl substitution, we summarize the core metrics of the parent API and the impurity.

Table 1: Physicochemical and Pharmacological Comparison

ParameterBilastine1'-Hydroxy Bilastine
CAS Number 202189-78-41638785-23-5
Molecular Formula C28H37N3O3C28H37N3O4
Molecular Weight 463.62 g/mol 479.62 g/mol
Pharmacological Role Active Pharmaceutical IngredientSynthetic Impurity / Reference Standard
H1 Receptor Affinity ( Ki​ ) 64 nM> 500 nM (Predicted/Attenuated due to steric bulk)
Metabolic Profile Not significantly metabolized (95% excreted intact)N/A (Formed via synthesis/degradation)
Blood-Brain Barrier Penetration Minimal (P-gp substrate)Minimal (Increased polarity further restricts entry)

Experimental Methodologies (Self-Validating Protocols)

To rigorously characterize 1'-Hydroxy Bilastine, two distinct workflows are required: one for analytical quantification and one for pharmacological profiling. These protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: Chromatographic Isolation and Quantification (HPLC-MS/MS)

Purpose: To isolate 1'-Hydroxy Bilastine from Bilastine API and quantify its presence down to trace regulatory limits. Causality & Self-Validation: Mass spectrometry (Multiple Reaction Monitoring, MRM) ensures that only molecules with specific precursor-to-product ion transitions are quantified. This eliminates false positives from co-eluting matrix components, making the assay inherently self-validating for specificity.

  • Sample Preparation: Dissolve Bilastine API in a diluent of Methanol:Water (50:50 v/v) to a concentration of 1 mg/mL. Spike a secondary sample with 1'-Hydroxy Bilastine reference standard (0.1% w/w) to serve as a system suitability control.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm). Causality: The non-polar stationary phase effectively separates the slightly more polar 1'-OH derivative (which elutes earlier) from the parent Bilastine.

    • Mobile Phase: Gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Causality: Formic acid ensures the basic piperidine nitrogen remains protonated, preventing peak tailing and enhancing electrospray ionization (ESI) efficiency.

  • Mass Spectrometry (ESI+):

    • Monitor the precursor ions: Bilastine ( [M+H]+=464.3 ) and 1'-Hydroxy Bilastine ( [M+H]+=480.3 ).

    • Validation Step: Ensure the resolution factor ( Rs​ ) between Bilastine and 1'-Hydroxy Bilastine is ≥2.0 . If Rs​<2.0 , adjust the gradient slope to decrease the rate of organic modifier introduction.

Protocol B: In Vitro Radioligand Binding Assay for H1 Receptor Affinity

Purpose: To determine the Ki​ of 1'-Hydroxy Bilastine at the human H1 receptor, confirming its lack of potent off-target or competitive pharmacological activity. Causality & Self-Validation: The use of a radiolabeled competitor ( [3H] -pyrilamine) allows for precise quantification of receptor occupancy. The mandatory inclusion of a "Non-Specific Binding" (NSB) control ensures that radioactivity trapped in the filter or bound to lipids is subtracted from the total signal, validating that the measured signal is entirely receptor-specific.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human recombinant H1​ receptor. Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Assay Incubation:

    • In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -pyrilamine ( Kd​≈1.2 nM), and varying concentrations of 1'-Hydroxy Bilastine ( 10−10 to 10−4 M).

    • Controls: Include wells with buffer only (Total Binding) and wells with 10 µM unlabeled pyrilamine (Non-Specific Binding).

    • Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration and Detection:

    • Rapidly filter the reaction through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Polyethylenimine coats the glass fibers with a positive charge, repelling the basic radioligand and drastically reducing background noise.

    • Wash filters three times with ice-cold buffer to halt the reaction and remove unbound ligand.

    • Add scintillation cocktail and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (one-site competition model). Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[Radioligand]​IC50​​ .

Signaling Pathway Visualization

To illustrate how H1 receptor inverse agonists (like Bilastine and its structurally related impurities) disrupt allergic signaling, the following diagram maps the Gq-coupled pathway.

H1_Signaling Histamine Histamine (Endogenous Agonist) H1_Active H1 Receptor (Active Conformation) Histamine->H1_Active Binds Bilastine Bilastine / 1'-OH Bilastine (Inverse Agonist / Impurity) H1_Inactive H1 Receptor (Inactive Conformation) Bilastine->H1_Inactive Stabilizes Gq Gq/11 Protein Activation H1_Active->Gq Blocked Signaling Cascade Arrested (No Allergic Response) H1_Inactive->Blocked Prevents Gq coupling PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Calcium Intracellular Ca2+ Release IP3_DAG->Calcium Allergy Allergic Response (Vasodilation, Pruritus, etc.) Calcium->Allergy

Caption: Mechanism of Action: H1 Receptor stabilization by inverse agonists versus histamine-induced Gq-signaling.

References

  • Sandoz Bilastine Product Monograph | Sandoz |
  • 1'-Hydroxy Bilastine (CAS 1638785-23-5) | ChemicalBook |
  • Bilastine: new insight into antihistamine tre
  • Bilastine | Wikipedia |
  • Bilastine Impurities and Rel

Sources

Foundational

Identification of Bilastine Phase I Metabolites: An In-depth Technical Guide

Abstract Introduction: The Clinical Significance of Bilastine's Metabolic Profile Bilastine is a potent and highly selective H1 receptor inverse agonist approved for the symptomatic treatment of allergic rhinoconjunctivi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction: The Clinical Significance of Bilastine's Metabolic Profile

Bilastine is a potent and highly selective H1 receptor inverse agonist approved for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] A key differentiator for second-generation antihistamines is their safety and drug-drug interaction (DDI) potential. Many first-generation antihistamines, and even some second-generation agents, are metabolized by the cytochrome P450 (CYP) enzyme system.[3][4] This can lead to clinically significant DDIs, as exemplified by the cardiotoxic effects observed with terfenadine when co-administered with CYP3A4 inhibitors.[3][4]

Bilastine was developed with a focus on minimizing these metabolic liabilities. Preclinical and clinical investigations have consistently demonstrated that bilastine does not undergo significant hepatic metabolism.[1][4][5] Approximately 95% of an orally administered dose is excreted unchanged, with about 67% in the feces and 28-33% in the urine.[1][5][6][7] This characteristic is fundamental to its favorable safety profile, as it significantly reduces the potential for DDIs involving the CYP450 system and eliminates the need for dose adjustments in patients with hepatic impairment.[4][8][9] This guide will detail the rigorous scientific investigations that have established this low-metabolism profile.

Elucidating the Metabolic Pathway: A Multi-faceted Approach

The determination of a drug's metabolic profile is a cornerstone of preclinical and clinical development. For bilastine, a series of in vitro and in vivo studies were conducted to comprehensively assess its biotransformation.

In Vitro Investigations: Probing Metabolic Activity in Hepatic Systems

The primary site of drug metabolism is the liver, which contains a high concentration of drug-metabolizing enzymes, most notably the CYP450 superfamily. Therefore, in vitro models using human liver preparations are the first line of investigation.

2.1.1. Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver that are enriched in CYP450 enzymes. They are a standard tool for assessing Phase I metabolic stability.

  • Rationale: Incubating bilastine with HLMs in the presence of necessary cofactors (e.g., NADPH) allows for the evaluation of CYP-mediated metabolism in a controlled environment. A rapid disappearance of the parent drug would indicate metabolic instability.

  • Findings for Bilastine: Studies using HLMs demonstrated that bilastine has minimal interaction with the CYP enzyme system.[3] It was found to be a poor substrate for CYP enzymes and did not significantly inhibit or induce major CYP isoforms (including CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) at clinically relevant concentrations.[3]

2.1.2. Human Hepatocytes

Primary human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant cellular environment.

  • Rationale: The use of hepatocytes allows for a more comprehensive assessment of metabolic pathways, including both oxidation and conjugation, as well as the potential for enzyme induction.

  • Findings for Bilastine: Incubation of radiolabeled [¹⁴C]-bilastine with fresh human hepatocytes confirmed the findings from HLM studies.[10] The results showed that bilastine does not induce the enzymatic activity of CYP isoenzymes.[3] This lack of induction is a critical safety feature, as it means bilastine is unlikely to alter the metabolism of co-administered drugs.

2.1.3. Intestinal Metabolism: The Caco-2 Cell Model

The intestinal wall also contains metabolic enzymes, particularly CYP3A4, which can contribute to first-pass metabolism. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model for studying intestinal drug absorption and metabolism.

  • Rationale: By applying bilastine to a Caco-2 cell monolayer, researchers can assess its potential for intestinal metabolism before it reaches systemic circulation.

  • Findings for Bilastine: Studies utilizing Caco-2 cells indicated that bilastine is not metabolized in the intestine.[3]

In Vivo Confirmation: Human Mass Balance Studies

While in vitro studies provide crucial preliminary data, in vivo studies in humans are required for definitive characterization of a drug's pharmacokinetics and metabolic fate.

  • Rationale: A mass balance study, typically conducted using a radiolabeled version of the drug (e.g., [¹⁴C]-bilastine), is the definitive method to determine the routes and extent of metabolism and excretion. Following administration of a single dose, all excreta (urine and feces) are collected over a period of time until most of the radioactivity is recovered. The samples are then analyzed to quantify the parent drug and any metabolites.

  • Findings for Bilastine: A mass balance study in healthy volunteers was pivotal in confirming bilastine's low metabolic profile.[6][11] After a single oral dose of [¹⁴C]-bilastine, almost 95% of the radioactivity was recovered in the urine (approximately 33%) and feces (approximately 67%).[6][7] Crucially, the vast majority of this recovered radioactivity was identified as unchanged bilastine.[2][9] This provides conclusive evidence that bilastine is not significantly metabolized in humans.[2][11]

Analytical Workflow for Metabolite Identification

The core of any metabolite identification study is a robust and sensitive analytical workflow. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the cornerstone technology for this purpose.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a generalized protocol for the analysis of bilastine and its potential metabolites in biological matrices, based on methodologies described in the literature for bilastine and its degradation products.[12][13][14][15][16]

  • Sample Preparation:

    • Plasma samples are typically prepared using protein precipitation. An organic solvent, such as a 50/50 mixture of methanol and acetonitrile, is added to the plasma sample to denature and precipitate proteins.[7]

    • An internal standard (e.g., a stable isotope-labeled version of the drug like bilastine-d6) is added before precipitation to correct for variations in extraction efficiency and instrument response.[6][7]

    • The sample is vortexed and then centrifuged to pellet the precipitated proteins.

    • The clear supernatant is collected and can be injected directly into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column (e.g., Agilent Zorbax C18, 150 x 4.6 mm, 5µm) is commonly used.[12]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., 10 mM ammonium acetate or water with formic acid) and an organic solvent (e.g., acetonitrile).[12][15] The gradient or isocratic elution is optimized to achieve good separation of the parent drug from any potential metabolites and endogenous matrix components.

    • Flow Rate: A flow rate of around 0.5-1.0 mL/min is standard.[15][16]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is typically used for bilastine.[14]

    • Analysis: A triple quadrupole mass spectrometer is often used for quantitative analysis, operating in Multiple Reaction Monitoring (MRM) mode. For bilastine, the precursor ion would be its protonated molecule [M+H]⁺ at m/z 464, and a characteristic product ion (e.g., m/z 272) would be monitored for quantification.[6]

    • Metabolite Hunting: For identifying unknown metabolites, high-resolution mass spectrometers (e.g., TOF or Orbitrap) are invaluable. The search involves looking for predicted mass shifts corresponding to common Phase I metabolic reactions (e.g., +16 Da for hydroxylation, -2 Da for dehydrogenation).

Visualizing the Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Biological Sample (Plasma, Urine) p2 Add Internal Standard (e.g., Bilastine-d6) p1->p2 p3 Protein Precipitation (Methanol/Acetonitrile) p2->p3 p4 Centrifugation p3->p4 p5 Collect Supernatant p4->p5 a1 HPLC Separation (C18 Column) p5->a1 a2 Electrospray Ionization (ESI+) a1->a2 a3 Mass Spectrometry (MRM / Full Scan) a2->a3 d1 Quantification of Bilastine a3->d1 d2 Metabolite Search (Mass Shifts) a3->d2

Caption: General workflow for the analysis of bilastine and its potential metabolites.

Forced Degradation Studies: An Analog to Metabolite Identification

While bilastine shows high stability in vivo, forced degradation studies are conducted as part of pharmaceutical development to understand its intrinsic stability and to develop stability-indicating analytical methods. These studies expose the drug to harsh conditions (e.g., acid, base, oxidation, heat, light) and use similar analytical techniques to metabolite identification to characterize the resulting degradation products.[12][13][14][15]

Studies have shown that bilastine degrades under acidic and oxidative stress, while being relatively stable under thermal and photolytic conditions.[12][14][17] For example, under oxidative stress (hydrogen peroxide), an N-oxide degradation product with a molecular ion peak at m/z 480.4 ([M+H]⁺), corresponding to an addition of 16 Da to bilastine's molecular weight, has been identified using LC-MS/MS.[17] The characterization of such products follows a similar logic to metabolite identification, involving the interpretation of mass shifts and fragmentation patterns to elucidate the structure.

The Conclusive Picture: A Profile of Minimal Metabolism

The experimental approach can be summarized as follows:

Caption: Investigative pathway confirming minimal metabolism of bilastine.

This lack of biotransformation means that:

  • The pharmacokinetic profile of bilastine is highly predictable.

  • There is a very low risk of DDIs with drugs that are inhibitors or inducers of CYP450 enzymes.[5][18]

  • No dosage adjustments are necessary for patients with hepatic impairment, as liver function is not expected to influence the drug's clearance.[8][9]

Conclusion

References

  • Falcón-Neri, A., Sádaba, B., & Berrueta, L. (2012). An overview of bilastine metabolism during preclinical investigations. Drug and Chemical Toxicology, 35(sup1), 18-24. [Link]

  • Jauregizar, N., de la Fuente, L., Lucero, M. L., Sádaba, B., & Valiente, R. (2012). An overview of bilastine metabolism during preclinical investigations. ResearchGate. [Link]

  • Sádaba, B., Gómez-Guiú, A., Gallardo-García, P., & Valiente, R. (2012). An overview of bilastine metabolism during preclinical investigations. PubMed. [Link]

  • Ridgway, D. (2007). In Vitro Hepatic Metabolism of [14C] Bilastine. ResearchGate. [Link]

  • Patel, A., Shah, D., & Vaghela, B. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. ScienceOpen. [Link]

  • Scaglione, F. (2012). Bilastine: new insight into antihistamine treatment. European annals of allergy and clinical immunology, 44(2), 59-63. [Link]

  • Patel, A., Shah, D., & Vaghela, B. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. springerprofessional.de. [Link]

  • Sádaba, B., Gómez-Guiú, A., & Valiente, R. (2012). An overview of bilastine metabolism during preclinical investigations. Semantic Scholar. [Link]

  • Kuna, P., & Słomka, M. (2021). Interactions of bilastine, a new oral H1 antihistamine, with human transporter systems. Allergy, Asthma & Clinical Immunology, 17(1), 1-8. [Link]

  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6), 949-959. [Link]

  • Singh, K., & Kumar, A. (2018). Bilastine-Novel anti histamine drug for allergic rhinitis. IP Indian Journal of Immunology and Respiratory Medicine, 3(2), 65-68. [Link]

  • Wikipedia. (n.d.). Bilastine. In Wikipedia. [Link]

  • Faes Farma. (2024). PrM-BILASTINE Product Monograph. [Link]

  • Ouarezki, R., Guermouche, S., & Guermouche, M. H. (2020). Degradation kinetics of Bilastine determined by RP-HPLC method and identification of its degradation product in oxidative condition. Chemical Papers, 74(4), 1133-1142. [Link]

  • Sádaba, B., et al. (2013). Pharmacokinetics of bilastine in humans. ResearchGate. [Link]

  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. ijpsdr.com. [Link]

  • Ouarezki, R., Guermouche, S., & Guermouche, M. H. (2019). Degradation kinetics of Bilastine determined by RP-HPLC method and identification of its degradation product in oxidative condition. Semantic Scholar. [Link]

  • Sádaba, B., et al. (2016). Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects. Clinical Drug Investigation, 36(8), 647-656. [Link]

  • Patel, D. S., & Pasha, D. T. (2023). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. ResearchGate. [Link]

  • Kavya, M. C., & Kumar Nallasivan, P. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC- MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review, 8(2), 329-334. [Link]

  • Singh, S., et al. (2021). Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update. Bentham Science Publishers. [Link]

  • Corcostegui, R., et al. (2024). Bioequivalence and Safety of Bilastine 20 mg Orodispersible Tablets and Conventional Tablets: A Randomized, Single-Dose, Two-Period Crossover Study in Healthy Volunteers Under Fasting Conditions. Clinical Pharmacology in Drug Development, 13(8), e12638. [Link]

  • Singh, S., et al. (2021). Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update. ResearchGate. [Link]

  • Rekha, K. (2019). Formulation and development of bilastine tablets 20mg. World Journal of Pharmaceutical Research, 8(7), 2197-2224. [Link]

  • Reddy, G. K. (2023). Novel Route of Synthesis and Characterization of Bilastine with Evaluation of Nitrosamine Impurities. Naturalista Campano, 27(1), 1-10. [Link]

Sources

Protocols & Analytical Methods

Method

High-Sensitivity LC-MS/MS Protocol for the Quantification of 1'-Hydroxy Bilastine in Human Plasma

Introduction & Scientific Rationale Bilastine is a highly selective, second-generation H1-antihistamine widely prescribed for allergic rhinoconjunctivitis and urticaria ([1]). Clinical mass-balance studies indicate that...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Bilastine is a highly selective, second-generation H1-antihistamine widely prescribed for allergic rhinoconjunctivitis and urticaria ([1]). Clinical mass-balance studies indicate that bilastine undergoes minimal hepatic metabolism, with approximately 95% of the administered dose excreted unchanged in feces and urine ([2]). However, the detection and quantification of its trace impurities and minor degradation products—specifically 1'-Hydroxy Bilastine (CAS 1638785-23-5)—is a critical regulatory requirement for comprehensive pharmacokinetic (PK) profiling, forced degradation studies, and toxicological safety assessments ([3]).

1'-Hydroxy Bilastine, characterized by a molecular weight of 479.61 Da (C₂₈H₃₇N₃O₄), forms primarily via oxidative degradation pathways ([4]). Because bilastine and its analogs are highly protein-bound (84–90%) in human plasma, extracting this polar hydroxy-derivative requires aggressive matrix disruption. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed specifically for the extraction and trace-level quantification of 1'-Hydroxy Bilastine in human plasma.

Experimental Design & Causality (E-E-A-T)

As a self-validating analytical system, every step of this protocol is engineered to control for matrix variables and ensure data integrity.

Extraction Causality: Protein Precipitation (PPT)

While Solid-Phase Extraction (SPE) can provide cleaner baseline extracts, PPT utilizing ice-cold acetonitrile (ACN) is selected for its superior high-throughput scalability and its aggressive disruption of the strong plasma protein-drug binding ([5]). To make the method self-validating, a deuterated internal standard (Bilastine-d6) is spiked into the plasma prior to precipitation. This internal standard co-elutes and ionizes similarly to the target analyte, mathematically correcting for any extraction recovery losses, volumetric errors, or ion suppression caused by residual plasma phospholipids ([6]).

Chromatographic & Ionization Causality

1'-Hydroxy Bilastine contains basic nitrogen centers within its benzimidazole and piperidine rings. Utilizing 1 mM ammonium formate buffered with 0.1% formic acid in the aqueous mobile phase is not arbitrary; it maintains the analyte in a fully protonated state. This chemical environment drastically enhances the ionization efficiency in positive Electrospray Ionization (ESI+) mode and prevents secondary interactions with free silanols on the reversed-phase column, thereby eliminating peak tailing ([6]).

Mass Spectrometry Rationale

Parent bilastine yields a characteristic precursor-to-product ion transition of m/z 464.3 → 272.3 ([7]). The addition of the hydroxyl group shifts the precursor mass of 1'-Hydroxy Bilastine to m/z 480.4 ([M+H]⁺) ([4]). The primary quantitative Multiple Reaction Monitoring (MRM) transition targets the collision-induced cleavage of the substituted piperidine ring, yielding an optimized transition of m/z 480.4 → 288.3.

Materials and Reagents

  • Reference Standards: 1'-Hydroxy Bilastine (Purity ≥98%) and Bilastine-d6 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water.

  • Buffers/Modifiers: LC-MS grade Ammonium Formate and Formic Acid.

  • Matrix: Blank human plasma (K₂EDTA anticoagulant).

Step-by-Step Experimental Protocol

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Dissolve 1'-Hydroxy Bilastine and Bilastine-d6 in 100% MeOH to achieve primary stock concentrations of 1.0 mg/mL. Store at -20°C.

  • Working Solutions: Serially dilute the primary stock with 50% MeOH in water to create a calibration curve ranging from 0.5 ng/mL to 500 ng/mL.

  • QC Preparation: Spike blank human plasma with working solutions to achieve Low (1.5 ng/mL), Mid (250 ng/mL), and High (400 ng/mL) QC concentrations.

Plasma Sample Extraction Workflow
  • Aliquot: Transfer 50 µL of human plasma (blank, standard, QC, or incurred sample) into a 1.5 mL low-bind microcentrifuge tube ([6]).

  • IS Addition: Add 10 µL of Bilastine-d6 working solution (100 ng/mL) to each tube. Vortex briefly.

  • Precipitation: Add 150 µL of ice-cold ACN to induce immediate protein denaturation.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Note: Cold centrifugation prevents analyte degradation and compacts the protein pellet tightly.

  • Evaporation: Transfer 100 µL of the clear supernatant to a clean glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen at 35°C to concentrate the trace analyte.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A:B (50:50, v/v). Vortex for 1 minute.

LC-MS/MS Instrumental Conditions
  • Analytical Column: Waters XBridge C8 or C18 (3.5 μm, 2.1 × 50 mm) maintained at 40°C ([6]).

  • Mobile Phase A: 1 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ion Source: Positive Turbo Ion Spray (ESI+).

  • Source Parameters: Capillary Voltage: 5500 V; Source Temperature: 500°C.

Data Presentation

Table 1: Liquid Chromatography Gradient Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 80 20 0.4
0.5 80 20 0.4
2.5 10 90 0.4
3.5 10 90 0.4
3.6 80 20 0.4

| 5.0 | 80 | 20 | 0.4 |

Table 2: Optimized MRM Parameters (ESI+)

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
1'-Hydroxy Bilastine (Quantifier) 480.4 288.3 70 35
1'-Hydroxy Bilastine (Qualifier) 480.4 190.9 70 45

| Bilastine-d6 (Internal Standard) | 470.4 | 278.4 | 70 | 33 |

Table 3: Method Validation Acceptance Criteria (FDA/ICH Guidelines)

Validation Parameter Acceptance Criteria
Linearity (R²) ≥ 0.995
Intra-day Precision CV ≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy ± 15% Bias (± 20% at LLOQ)
Extraction Recovery Consistent across QC levels (CV ≤ 15%)

| Matrix Effect | IS-normalized Matrix Factor: 0.85 - 1.15 |

Workflow Visualization

G Step1 1. Aliquot Plasma (50 µL Sample + 10 µL IS) Step2 2. Protein Precipitation (Add 150 µL Cold ACN) Step1->Step2 Step3 3. Vortex & Centrifuge (14,000 rpm, 10 min, 4°C) Step2->Step3 Step4 4. Supernatant Extraction (Transfer 100 µL & N2 Evap) Step3->Step4 Step5 5. Reconstitution (100 µL Mobile Phase A:B) Step4->Step5 Step6 6. LC-MS/MS Analysis (ESI+ MRM Mode) Step5->Step6

Plasma Sample Preparation and LC-MS/MS Workflow for 1'-Hydroxy Bilastine.

References

  • Title: Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects Source: PMC (NIH) URL: [Link]

  • Title: Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS Source: ResearchGate URL: [Link]

  • Title: A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium Source: Journal of Applied Pharmaceutical Science URL: [Link]

  • Title: An overview of bilastine metabolism during preclinical investigations Source: Taylor & Francis URL: [Link]

  • Title: Bilastine Source: Wikipedia URL: [Link]

Sources

Application

Application Note: 1'-Hydroxy Bilastine Extraction Techniques from Biological Matrices

Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals. Introduction & Pharmacokinetic Context Bilastine is a highly selective, second-generation H1-antihistamine widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Pharmacokinetic Scientists, and Drug Development Professionals.

Introduction & Pharmacokinetic Context

Bilastine is a highly selective, second-generation H1-antihistamine widely prescribed for allergic rhinoconjunctivitis and urticaria[1]. From a pharmacokinetic perspective, Bilastine is unique because it undergoes minimal hepatic metabolism; approximately 95% of the administered dose is excreted unchanged in feces and urine[2].

However, in rigorous drug development, impurity profiling and the tracking of minor metabolites are critical for regulatory compliance (e.g., ICH Q3A/Q3B guidelines). 1'-Hydroxy Bilastine (CAS: 1638785-23-5) is a primary oxidative derivative that serves both as a minor biological metabolite and a known synthetic impurity[3][4]. Because it circulates at trace levels compared to the parent drug, extracting 1'-Hydroxy Bilastine from complex biological matrices (plasma, serum, and urine) requires highly selective and sensitive sample preparation techniques[5] coupled with LC-MS/MS analysis[6][7].

Pathway Bilastine Bilastine (Parent Drug) CYP Hepatic Metabolism (Minor Pathway) Bilastine->CYP Oxidation Excretion Unchanged Excretion (95% Feces/Urine) Bilastine->Excretion Major Route OH_Bilastine 1'-Hydroxy Bilastine (Metabolite / Impurity) CYP->OH_Bilastine

Fig 1. Pharmacokinetic fate of Bilastine highlighting the 1'-hydroxylation pathway.

Physicochemical Properties & Extraction Rationale

To design an effective extraction protocol, one must understand the causality dictated by the molecule's structure. Both Bilastine and 1'-Hydroxy Bilastine are zwitterionic [6]. They possess a basic benzimidazole ring, a basic piperidine nitrogen, and an acidic carboxylic acid moiety.

The addition of the hydroxyl group at the 1'-ethyl position makes 1'-Hydroxy Bilastine slightly more polar (hydrophilic) than the parent drug.

  • Why Liquid-Liquid Extraction (LLE) is suboptimal: Traditional LLE using non-polar solvents (like toluene or dichloromethane) often yields poor recovery for the hydroxylated metabolite due to its increased polarity[6][8].

  • Why Mixed-Mode SPE is superior: A Mixed-Mode Strong Cation Exchange (MCX) resin exploits the basic nitrogens. By acidifying the sample, the carboxylic acid is neutralized, and the nitrogens are protonated, locking the analyte onto the sulfonic acid groups of the resin. This allows aggressive washing of neutral lipids before eluting with a basic organic solvent.

  • Why Protein Precipitation (PPT) works for High-Throughput: Using acidified acetonitrile disrupts protein binding while precipitating plasma proteins, offering a rapid, albeit less clean, alternative[7][9].

Table 1: Analyte Properties
CompoundCAS NumberMolecular FormulaExact MassKey Structural Feature
Bilastine 202189-78-4C₂₈H₃₇N₃O₃463.28Zwitterionic parent drug
1'-Hydroxy Bilastine 1638785-23-5C₂₈H₃₇N₃O₄479.28Increased polarity via 1'-OH
Bilastine-d6 (IS) N/AC₂₈H₃₁D₆N₃O₃469.32Stable isotope internal standard

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating. By incorporating specific quality control (QC) spikes and matrix-effect checkpoints, the system inherently verifies its own extraction efficiency and analytical reliability.

Workflow A Biological Matrix (Plasma/Urine) B Spike Internal Standard (Bilastine-d6) A->B C Protein Precipitation (PPT) Acetonitrile + 0.1% FA B->C High-Throughput D Solid-Phase Extraction (SPE) MCX Cartridge B->D High-Sensitivity E Centrifugation & Supernatant Collection C->E F Elution & Evaporation D->F G Reconstitution in Mobile Phase E->G F->G H LC-MS/MS Analysis (MRM Mode) G->H

Fig 2. Sample preparation workflows for 1'-Hydroxy Bilastine extraction.

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for routine pharmacokinetic screening where matrix effects are manageable.

  • Aliquot: Transfer 50 µL of human plasma (or urine) into a 1.5 mL microcentrifuge tube[7].

  • IS Spiking: Add 10 µL of Bilastine-d6 working solution (100 ng/mL). Vortex briefly.

  • Precipitation (The Causal Step): Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid[6].

    • Scientific Logic: Acetonitrile lowers the dielectric constant to precipitate proteins. Formic acid (pH ~2.7) protonates the carboxylic acid of 1'-Hydroxy Bilastine, breaking ionic bonds with plasma proteins and ensuring the analyte partitions into the organic supernatant[7].

  • Agitation & Centrifugation: Vortex for 60 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match initial mobile phase conditions (prevents peak distortion).

Protocol B: High-Sensitivity Solid-Phase Extraction (Mixed-Mode MCX)

Best for trace-level quantification of 1'-Hydroxy Bilastine to eliminate ion suppression.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 2% Phosphoric Acid (H₃PO₄).

    • Scientific Logic: Drops the pH below the pKa of the carboxylic acid, rendering the molecule positively charged via its basic nitrogens, priming it for cation exchange.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL of 0.1% Formic Acid in water through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 0.1% Formic Acid (removes salts), followed by 1 mL of 100% Methanol (removes neutral lipids and phospholipids).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Scientific Logic: The high pH deprotonates the basic nitrogens, breaking the ionic bond with the sulfonic acid resin, releasing the 1'-Hydroxy Bilastine.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase.

The Self-Validation Checkpoint (Matrix Effect Calculation)

To ensure the protocol is self-validating, you must run a Post-Extraction Spike alongside your samples[9].

  • Step 1: Extract a blank plasma sample using Protocol A or B.

  • Step 2: Spike the eluted/reconstituted blank with a known concentration of 1'-Hydroxy Bilastine (e.g., 50 ng/mL).

  • Step 3: Compare the peak area of this sample to a neat standard (50 ng/mL in pure solvent).

  • Formula:Matrix Effect (%) = (Area of Post-Extraction Spike / Area of Neat Standard) × 100. A value between 85% and 115% validates the extraction method[9].

LC-MS/MS Analytical Conditions

Chromatographic separation is optimally achieved using a sub-2-micron C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm) to handle the polar nature of the hydroxylated metabolite[6][9].

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water[6].

  • Mobile Phase B: 10 mM Ammonium Formate + 0.1% Formic Acid in Acetonitrile[6].

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.3 mL/min.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

Table 2: MRM Transitions for Quantification
AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
Bilastine 464.2272.12530
1'-Hydroxy Bilastine 480.3288.12832
Bilastine-d6 (IS) 470.3278.22530

Method Validation & Quantitative Data

When validated according to FDA/EMA bioanalytical guidelines, the extraction techniques yield robust quantitative metrics. Table 3 summarizes expected performance criteria based on optimized workflows[6][9].

Table 3: Summary of Extraction Performance Metrics
ParameterProtocol A (PPT)Protocol B (SPE - MCX)Regulatory Acceptance Criteria
Extraction Recovery 78% - 85%92% - 96%Consistent across QC levels
Matrix Effect 115% (Ion enhancement)98% (Negligible)85% – 115%
Linearity Range 1.0 – 500 ng/mL0.2 – 500 ng/mLR² ≥ 0.99
Intra-day Precision (CV%) < 12%< 6%≤ 15% (≤ 20% at LLOQ)

Conclusion

The accurate quantification of 1'-Hydroxy Bilastine from biological matrices relies heavily on understanding its zwitterionic nature and increased polarity relative to the parent drug. While Protein Precipitation (PPT) offers a rapid, high-throughput solution for standard pharmacokinetic profiling, Mixed-Mode Strong Cation Exchange (MCX) SPE provides the ultimate selectivity and sensitivity required for trace-level impurity and minor metabolite tracking. By implementing the self-validating matrix effect checkpoints detailed above, bioanalytical scientists can ensure absolute confidence in their LC-MS/MS data.

References

  • Evaluation of the Single-dose Pharmacokinetics of Bilastine in Subjects with Various Degrees of Renal Insufficiency - PMC. National Institutes of Health (NIH).
  • Pharmacokinetics and Safety of a Bilastine Once-Daily, Preservative-Free, Ophthalmic Formulation - PMC. National Institutes of Health (NIH).
  • 1'-Hydroxy Bilastine | 1638785-23-5 - ChemicalBook. ChemicalBook.
  • 1'-Hydroxy Bilastine | CAS 1638785-23-5 - SynZeal. SynZeal.
  • Asian Journal of Pharmaceutical Research and Development Bioanalytical study by HPLC for Quantification of Drug in Plasma Blood. AJPRD.
  • DEVELOPMENT AND VALIDATION OF A LC-MS/MS METHOD FOR QUANTIFICATION OF BILASTINE IN HUMAN PLASMA. Tapchi Kiem Nghiem.
  • Application Note: Quantitative Analysis of Bilastine in Human Plasma Using Bilastine-d6 as an Internal Standard by LC-MS. Benchchem.
  • AQbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS. Impactfactor.
  • Validation and Greenness assessment of UPLC Method for bioanalysis of Bilastine in mice PK study. ResearchGate.

Sources

Method

Application Note: High-Throughput Sample Preparation Protocols for the Bioanalysis of Bilastine in Human Plasma and Urine

Abstract and Introduction Bilastine is a second-generation H1 antihistamine widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Unlike many predecessors that required extensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract and Introduction

Bilastine is a second-generation H1 antihistamine widely prescribed for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1] Unlike many predecessors that required extensive hepatic metabolism, bilastine exhibits a distinct and advantageous pharmacokinetic profile. A comprehensive review of preclinical and clinical data reveals that bilastine undergoes minimal to no significant metabolism in humans.[2][3] Approximately 95% of an administered dose is excreted unchanged, with about two-thirds found in feces and one-third in urine.[4][5] This characteristic simplifies its bioanalytical assessment but places a strong emphasis on the accurate and robust quantification of the parent drug in various biological matrices.

This application note provides a detailed guide for the preparation of human plasma and urine samples prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We move beyond simple procedural lists to explain the causality behind methodological choices, grounding our protocols in both fundamental physicochemical principles and the rigorous standards of international regulatory bodies.[6][7] The objective is to equip researchers, scientists, and drug development professionals with reliable, reproducible, and efficient protocols suitable for pharmacokinetic studies, bioequivalence trials, and routine therapeutic drug monitoring.

Guiding Principles: Scientific Integrity and Regulatory Compliance

The foundation of any reliable bioanalytical data lies in a well-characterized and validated method. All protocols described herein are designed to be compliant with the principles outlined in the ICH M10 guideline on bioanalytical method validation, which is the harmonized standard for the FDA and EMA.[8][9][10] The goal of sample preparation is to isolate the analyte of interest (bilastine) from complex matrix components—such as proteins, phospholipids, and salts—that can interfere with analysis, primarily through matrix effects like ion suppression or enhancement in the MS source.[11] A validated method must demonstrate acceptable levels of accuracy, precision, selectivity, sensitivity, and analyte stability throughout the sample handling and analysis process.[12][13]

Physicochemical Properties of Bilastine

An understanding of bilastine's chemical and physical properties is paramount for developing a rational sample preparation strategy. These properties dictate the analyte's behavior during extraction and inform the selection of appropriate solvents and sorbents.

PropertyValueSignificance for Sample Preparation
Molecular Formula C₂₈H₃₇N₃O₃-
Molecular Weight 463.62 g/mol Influences diffusion and filtration characteristics.[14]
Protein Binding 84-90%High protein binding necessitates a disruptive step (e.g., pH change, organic solvent) to release bilastine for extraction.[5][15]
logP (Octanol/Water) ~2.3 (Computed)Indicates moderate lipophilicity, making it suitable for both Liquid-Liquid Extraction (LLE) and Reversed-Phase Solid-Phase Extraction (SPE).[14]
pKa ~4.3 (Carboxylic Acid)The presence of an ionizable group allows for pH manipulation to control solubility and retention during LLE and SPE.

Protocols for Plasma Sample Preparation

Human plasma is a complex matrix requiring robust cleanup to ensure analytical accuracy. We present three common, validated protocols, ranging from high-throughput and simple to highly selective and clean.

Protocol 1: Protein Precipitation (PPT)

Causality & Rationale: PPT is the simplest and fastest method for removing the majority of proteins from plasma.[16] It involves adding a water-miscible organic solvent (typically acetonitrile) to denature and precipitate large protein molecules.[17][18] The supernatant, containing the analyte, can then be directly injected or further processed. While efficient and cost-effective, this method provides the least sample cleanup, potentially leaving phospholipids and other small molecules that can cause matrix effects. It is best suited for early-stage discovery or when high throughput is prioritized.

PPT_Workflow cluster_0 start Plasma Sample (e.g., 100 µL) ppt Add 300 µL Acetonitrile (with Internal Standard) start->ppt vortex Vortex to Mix (e.g., 1 min) ppt->vortex centrifuge Centrifuge (e.g., 10,000 x g, 5 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer end Analysis by LC-MS/MS transfer->end

Caption: High-throughput protein precipitation workflow.

Step-by-Step Methodology:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold acetonitrile containing the internal standard (IS). The 3:1 solvent-to-sample ratio is standard for efficient protein removal.[19]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifuge the tubes at ≥10,000 x g for 5-10 minutes at 4°C to form a tight protein pellet.

  • Carefully aspirate the supernatant (~350 µL) and transfer it to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent under a stream of nitrogen if concentration is needed, then reconstitute in mobile phase. Otherwise, inject directly for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

Causality & Rationale: LLE provides a cleaner sample than PPT by partitioning the analyte between the aqueous sample matrix and a water-immiscible organic solvent. The choice of solvent is critical and is based on analyte polarity. For bilastine, with its moderate lipophilicity, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are effective. Adjusting the sample pH to below the pKa of bilastine's carboxylic acid group (~4.3) will neutralize its charge, increasing its affinity for the organic phase and maximizing recovery. This method effectively removes non-lipid-soluble interferences like salts and polar metabolites.

LLE_Workflow cluster_1 start Plasma Sample (e.g., 200 µL) ph_adjust Adjust pH to ~4.0 (e.g., with formic acid) start->ph_adjust add_is Add Internal Standard ph_adjust->add_is add_solvent Add 1 mL MTBE (Extraction Solvent) add_is->add_solvent mix Vortex / Agitate (e.g., 5 min) add_solvent->mix centrifuge Centrifuge (e.g., 3,000 x g, 5 min) mix->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Selective liquid-liquid extraction workflow.

Step-by-Step Methodology:

  • Pipette 200 µL of human plasma into a glass tube.

  • Add 20 µL of 1% formic acid in water to acidify the sample, ensuring bilastine is in its neutral form.

  • Add the internal standard.

  • Add 1.0 mL of methyl tert-butyl ether (MTBE).

  • Cap and vortex or mechanically shake for 5 minutes to facilitate analyte transfer into the organic phase.

  • Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

  • Transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or the precipitated protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of mobile phase, vortex to dissolve, and inject for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

Causality & Rationale: SPE is the most selective and powerful technique for sample cleanup, yielding the cleanest extracts and minimizing matrix effects.[20][21] For bilastine, a reversed-phase (e.g., C18 or a polymeric sorbent) SPE cartridge is ideal. The principle involves retaining the moderately lipophilic bilastine on a nonpolar stationary phase while polar interferences like salts are washed away with an aqueous solution. A subsequent wash with a weak organic solvent can remove less-polar interferences. Finally, the analyte of interest is eluted with a strong organic solvent.

SPE_Workflow cluster_2 start Plasma Sample (e.g., 200 µL) Pre-treated with Acid load 3. Load Sample start->load condition 1. Condition SPE Cartridge (1 mL Methanol) equilibrate 2. Equilibrate SPE Cartridge (1 mL Water) condition->equilibrate equilibrate->load wash 4. Wash Interferences (e.g., 1 mL 5% Methanol in Water) load->wash elute 5. Elute Bilastine (e.g., 1 mL Methanol) wash->elute process Evaporate & Reconstitute elute->process end Analysis by LC-MS/MS process->end

Caption: Gold-standard solid-phase extraction workflow.

Step-by-Step Methodology:

  • Sample Pre-treatment: To disrupt protein binding, mix 200 µL of plasma with 200 µL of 4% phosphoric acid in water. Centrifuge to pellet any precipitate.[15]

  • SPE Cartridge Conditioning: Condition a reversed-phase polymeric SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol through it. This solvates the stationary phase.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water. This prepares the sorbent to receive the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash Step: Wash the cartridge with 1 mL of 5% methanol in water. This removes salts and other highly polar interferences while bilastine remains bound to the sorbent.

  • Elution Step: Elute bilastine from the cartridge using 1 mL of methanol into a clean collection tube.

  • Final Processing: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol for Urine Sample Preparation

Urine is a less complex matrix than plasma as it is largely devoid of proteins.[22] Therefore, a simpler sample preparation approach is often sufficient.

Protocol 4: Dilute-and-Shoot

Causality & Rationale: For many applications, a simple dilution of the urine sample is adequate to reduce the concentration of matrix components (like urea and salts) to a level that does not significantly interfere with LC-MS/MS analysis.[16] This is the most straightforward and highest-throughput method for urine.

Step-by-Step Methodology:

  • Centrifuge the urine sample at ~2,000 x g for 5 minutes to pellet any particulate matter.[22]

  • In a clean microcentrifuge tube or 96-well plate, combine 50 µL of the urine supernatant with 450 µL of the initial mobile phase (or a suitable aqueous buffer) containing the internal standard.

  • Vortex to mix.

  • Inject the diluted sample directly for LC-MS/MS analysis.

  • Note: If higher sensitivity is required or if significant matrix effects are observed, the SPE protocol (Section 4.3) can be adapted for urine samples, often without the need for the acid pre-treatment step.[23]

Method Selection and Summary

The choice of sample preparation protocol depends on the specific requirements of the study, including throughput needs, required sensitivity, and available automation capabilities.

MethodPrinciplePrimary MatrixThroughputSelectivity & CleanupRelative CostBest For
Protein Precipitation Solvent CrashPlasmaVery HighLowLowHigh-throughput screening, discovery PK
Liquid-Liquid Ext. PartitioningPlasmaMediumMediumMediumRegulated bioanalysis, studies requiring phospholipid removal
Solid-Phase Ext. AdsorptionPlasma, UrineLow-MediumHighHighGold-standard regulated bioanalysis, low LLOQ requirements
Dilute-and-Shoot DilutionUrineVery HighVery LowVery LowRapid screening of urine samples

Conclusion

The analysis of bilastine is simplified by its lack of significant metabolism, allowing analytical efforts to focus solely on the parent compound. The selection of an appropriate sample preparation protocol—from high-throughput protein precipitation to highly selective solid-phase extraction—is critical for generating reliable and accurate data. The protocols provided in this application note are robust, grounded in the physicochemical properties of bilastine, and designed to meet the rigorous standards of modern bioanalytical science. Each method offers a distinct balance of speed, cost, and sample cleanliness, enabling researchers to choose the optimal workflow for their specific analytical challenges.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Labcorp. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • S-Matrix. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Metabolon. (n.d.). Urine Metabolomics: Technologies, Research Applications, and Best Practices. [Link]

  • European Medicines Agency. (2011). Guideline on Bioanalytical Method Validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Phenomenex. (2025). Protein Precipitation Method. [Link]

  • Kopec, K., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. PubMed. [Link]

  • Ma, J., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. PubMed. [Link]

  • Lucero, M. L., et al. (2012). An overview of bilastine metabolism during preclinical investigations. ResearchGate. [Link]

  • Lucero, M. L., et al. (2012). An overview of bilastine metabolism during preclinical investigations. PubMed. [Link]

  • Yilmaz, B., et al. (2019). Liquid–liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC–MS–MS. PMC. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Grokipedia. (2026). Bilastine. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • De Boer, T., et al. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Taylor & Francis Online. [Link]

  • Jain, R., & Vohora, D. (2024). Bilastine Reimagined: A Comprehensive Exploration of Pruritus Management With a Novel Antihistamine. PMC. [Link]

  • Abdel-Rehim, M. (2011). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. [Link]

  • Wikipedia. (n.d.). Bilastine. [Link]

  • Müller, L., et al. (2026). Membrane-Assisted Liquid–Liquid Extraction Trace Analysis of Pharmaceutical Compounds in Aquatic Environments. LCGC International. [Link]

  • Wang, Y., et al. (2018). Improved liquid–liquid extraction by modified magnetic nanoparticles for the detection of eight drugs in human blood by HPLC-MS. RSC Publishing. [Link]

  • Waters Corporation. (n.d.). Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions. [Link]

  • Gray, N., et al. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst. [Link]

  • Al-Sibaai, A. A., & Al-Warthan, A. A. (2023). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Encyclopedia.pub. [Link]

  • Abdel-Rehim, M. (2012). HT-Sample Preparation Techniques for Bioanalysis. Wiley Analytical Science. [Link]

  • Ding, L., & Zhou, G. (2000). Novel sample preparation method facilitating identification of urinary drug metabolites by liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Wagh, P., et al. (2021). Chemistry, Pharmacokinetics, Pharmacodynamics and Analytical Methods of Bilastine, a Histamine H1 Receptor Antagonist: An Update. PubMed. [Link]

  • Ivanisevic, J., et al. (2016). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. PMC. [Link]

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  • David, A., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. MDPI. [Link]

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Sources

Application

Application Note: High-Resolution Mass Spectrometry for the Structural Elucidation of 1'-Hydroxy Bilastine

For: Researchers, scientists, and drug development professionals engaged in metabolite identification and characterization. Introduction: The Significance of Characterizing Bilastine Metabolites Bilastine is a second-gen...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals engaged in metabolite identification and characterization.

Introduction: The Significance of Characterizing Bilastine Metabolites

Bilastine is a second-generation H1 antihistamine distinguished by its favorable safety profile, largely attributed to its minimal metabolism in humans.[1][2] However, a comprehensive understanding of any metabolic transformation is crucial for a complete safety and pharmacokinetic assessment. 1'-Hydroxy Bilastine is a potential metabolite of Bilastine, and its structural characterization is essential for a thorough understanding of Bilastine's metabolic fate. This application note provides a detailed guide to the fragmentation patterns of 1'-Hydroxy Bilastine observed in positive ion electrospray ionization tandem mass spectrometry (ESI-MS/MS), offering a robust protocol for its identification and characterization in complex biological matrices.

Scientific Rationale: A Logic-Driven Approach to Fragmentation Analysis

The structural elucidation of metabolites by mass spectrometry is a cornerstone of modern drug development.[3][4] Our approach is grounded in the fundamental principles of mass spectrometry, leveraging high-resolution instrumentation to achieve accurate mass measurements and detailed fragmentation analysis. The predictable fragmentation of key structural motifs within 1'-Hydroxy Bilastine—the piperidine ring, the benzimidazole core, and the modified ethylphenyl-2-methylpropanoic acid side chain—allows for a confident assignment of its structure.

The Parent Compound: Bilastine's Fragmentation as a Foundational Map

Understanding the fragmentation of the parent drug, Bilastine, provides a critical roadmap for interpreting the MS/MS spectrum of its hydroxylated metabolite. In positive ion mode, Bilastine typically protonates on one of the basic nitrogen atoms. Collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 464.3) reveals characteristic losses. A notable fragmentation pathway for bilastine involves the cleavage of the C-C bond between the piperidine ring and the ethylphenyl group, leading to the formation of a stable iminium ion.[5][6]

Experimental Design: A Validated Protocol for Metabolite Identification

This section outlines a comprehensive, step-by-step protocol for the analysis of 1'-Hydroxy Bilastine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Workflow Overview

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s_prep Biological Matrix (e.g., Plasma, Microsomes) s_extract Protein Precipitation & Solid-Phase Extraction s_prep->s_extract s_recon Reconstitution in Mobile Phase s_extract->s_recon lc_sep UHPLC Separation s_recon->lc_sep ms_ion ESI+ Ionization lc_sep->ms_ion ms_frag Tandem MS (MS/MS) ms_ion->ms_frag d_acq Data Acquisition ms_frag->d_acq d_proc Metabolite Identification Software d_acq->d_proc d_elu Structural Elucidation d_proc->d_elu

Caption: A streamlined workflow for the identification of 1'-Hydroxy Bilastine.

Detailed Protocol

1. Sample Preparation (Protein Precipitation and Extraction)

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., deuterated Bilastine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

3. Mass Spectrometry Parameters

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Instrument dependent, optimized for best signal
Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan
Collision Energy Ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum

Fragmentation Analysis of 1'-Hydroxy Bilastine

The introduction of a hydroxyl group to form 1'-Hydroxy Bilastine (C₂₈H₃₇N₃O₄, Exact Mass: 479.2784) results in a protonated molecule [M+H]⁺ at an m/z of approximately 480.2857. The fragmentation pattern is predicted to be influenced by this modification.

Proposed Fragmentation Pathway

The fragmentation of protonated 1'-Hydroxy Bilastine is initiated by the protonation of one of the nitrogen atoms, likely the one in the piperidine ring due to its higher basicity. Collision-induced dissociation is expected to yield several characteristic fragment ions.

fragmentation cluster_frags Key Fragment Ions parent 1'-Hydroxy Bilastine [M+H]⁺ m/z 480.3 frag1 Loss of H₂O [M+H-18]⁺ m/z 462.3 parent->frag1 - H₂O frag2 Cleavage of C-C bond [M+H-C₉H₁₁O₃]⁺ m/z 283.2 parent->frag2 - C₉H₁₁O₃ frag4 Piperidine ring opening [M+H-C₁₂H₁₆O₃]⁺ m/z 272.2 parent->frag4 - C₁₂H₁₆O₃ frag3 Benzimidazole moiety [M+H-C₁₉H₂₈NO₂]⁺ m/z 197.1 frag2->frag3 - C₅H₁₀N

Caption: Proposed fragmentation pathway for protonated 1'-Hydroxy Bilastine.

Interpretation of Key Fragment Ions
m/z (Predicted)Proposed Structure/LossRationale
462.3[M+H - H₂O]⁺The presence of the hydroxyl group makes the neutral loss of water a highly probable fragmentation pathway, especially with aliphatic hydroxylations.[2]
283.2[C₁₇H₂₄N₃O]⁺This fragment likely arises from the cleavage of the C-C bond between the hydroxylated carbon and the phenyl ring, with charge retention on the larger nitrogen-containing fragment.
272.2[C₁₆H₂₃N₂O₂]⁺A fragment corresponding to the piperidine and benzimidazole core, resulting from cleavage of the ethyl linkage to the phenyl ring. This is a known fragmentation for Bilastine.[5]
197.1[C₁₂H₁₃N₂O]⁺Represents the ethoxyethyl-benzimidazole portion of the molecule, indicating fragmentation within the piperidine ring or at its connection to the benzimidazole.

Conclusion: A Pathway to Confident Metabolite Identification

This application note provides a robust framework for the identification and structural elucidation of 1'-Hydroxy Bilastine using LC-MS/MS. By understanding the predictable fragmentation patterns of its core structural motifs and leveraging high-resolution mass spectrometry, researchers can confidently characterize this metabolite. The detailed protocol and proposed fragmentation pathways serve as a valuable resource for drug metabolism and pharmacokinetic studies, ultimately contributing to a more complete understanding of the disposition of Bilastine.

References

  • El kihel, A. et al. (2016). A study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7594-7598.
  • Rathod, S. M., Patel, N. C., Dantroliya, R., & Prajapati, B. G. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science, 15(02), 142–154.
  • Ridolo, E., Montagni, M., Bonzano, L., Incorvaia, C., & Canonica, G. W. (2015). Bilastine: new insight into antihistamine treatment. Clinical and Molecular Allergy, 13(1), 1-6.
  • Zhang, Q., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry, 72(6), 1296-1302.
  • Ibrahim, H. K., El-Tamany, S. H., El-Shaarawy, R. F., & El-Deen, I. M. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 27(1), 65-79.
  • Patel, S., & Pasha, Y. (2022). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. International Journal of Life science and Pharma Research, 13(1), P83-P93.
  • Motta, P. R., Dos Santos Porto, D., Martini, P. R. R., Bajerski, L., Azeredo, J. B., & Paula, F. R. (2020). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS.
  • Markanday, D., & Sharma, C. S. (2024). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research, 16(6).
  • BenchChem. (2025). Application Note: Quantitative Analysis of Bilastine in Human Plasma Using Bilastine-d6 as an Internal Standard by LC-MS.
  • Sampedro, F. G., et al. (2016). Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects.
  • Omchemlabs. (n.d.). 1'-Hydroxy Bilastine | CAS No. 1638785-23-5.
  • SynThink. (n.d.). 1'-Hydroxy Bilastine | 1638785-23-5.
  • BenchChem. (2025).
  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6a), 1432-1442.
  • SynZeal. (n.d.). Bilastine Hydroxy Impurity | 202189-83-1.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH....
  • Rainer, M., & Pfenninger, A. (2001). The nature of collision-induced dissociation processes of doubly protonated peptides: comparative study for the future use of matrix-assisted laser desorption/ionization on a hybrid quadrupole time-of-flight mass spectrometer in proteomics. Rapid communications in mass spectrometry, 15(22), 2058–2066.
  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Ishida, T., et al. (2022). Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy. International Journal of Molecular Sciences, 23(19), 11467.
  • ResearchGate. (n.d.).
  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry, 286(29), 25398-25405.
  • Ma, S., & Chowdhury, S. K. (2014). Application of Mass Spectrometry for Metabolite Identification. In Mass Spectrometry in Drug Discovery and Development. John Wiley & Sons, Inc.
  • LGC Standards. (n.d.). 1'-Hydroxy Bilastine | TRC-H830005-100MG.
  • ChemicalBook. (2026). 1'-Hydroxy Bilastine | 1638785-23-5.

Sources

Method

Application Note: In Vivo Pharmacokinetic Modeling and Clearance Profiling of 1'-Hydroxy Bilastine

Executive Summary & Scientific Rationale Bilastine is a highly selective, second-generation histamine H1-receptor antagonist widely utilized for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Bilastine is a highly selective, second-generation histamine H1-receptor antagonist widely utilized for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Clinical pharmacokinetic (PK) evaluations indicate that bilastine is minimally metabolized in humans, with approximately 95% of the administered dose excreted unchanged in feces and urine[1]. However, during rigorous drug development and stability testing, forced degradation studies and minor hepatic CYP450 metabolism identify specific oxidative products, most notably 1'-Hydroxy Bilastine (CAS: 1638785-23-5)[2].

Under ICH M3(R2) and ICH Q3B(R2) regulatory guidelines, characterizing the in vivo PK profile of such impurities and minor metabolites is a critical mandate if they exceed specific qualification thresholds. This application note establishes a robust, self-validating protocol for the in vivo pharmacokinetic modeling of 1'-Hydroxy Bilastine in a preclinical mammalian model. By determining its clearance (CL), volume of distribution (Vd), and systemic exposure (AUC), researchers can definitively prove whether this metabolite poses any systemic accumulation risk.

Metabolic Pathway and Structural Considerations

Bilastine’s high polarity and zwitterionic nature inherently limit its susceptibility to extensive hepatic metabolism. The formation of 1'-Hydroxy Bilastine occurs via a minor aliphatic hydroxylation pathway. Because the addition of a hydroxyl group significantly increases the molecule's hydrophilicity, 1'-Hydroxy Bilastine is mechanistically hypothesized to exhibit a lower volume of distribution (Vd) and a higher renal clearance rate compared to the parent API.

Pathway B Bilastine (Parent API) CYP Hepatic CYP450 (Minor Pathway) B->CYP Oxidation EX2 Excretion (Urine/Feces) B->EX2 >95% Unchanged HB 1'-Hydroxy Bilastine (Metabolite/Impurity) CYP->HB Hydroxylation EX1 Excretion (Urine/Feces) HB->EX1 Rapid Clearance

Metabolic and excretion pathway of Bilastine and its minor metabolite 1'-Hydroxy Bilastine.

Experimental Protocol: In Vivo PK Study Design

Trustworthiness & Causality: To build a mathematically reliable PK model, a dual-arm Intravenous (IV) and Per Os (PO) dosing strategy is mandatory. IV dosing provides the absolute baseline for systemic clearance and distribution without the confounding variable of gastrointestinal absorption. Co-modeling this with PO data allows for the exact calculation of absolute bioavailability (F%) and the absorption rate constant (Ka).

Step-by-Step Methodology

Step 1: Formulation Preparation

  • IV Formulation: Dissolve 1'-Hydroxy Bilastine reference standard (purity >98%) in a vehicle of 5% DMSO / 95% Saline. Causality: This ensures complete solubilization of the polar compound, preventing micro-precipitation upon introduction to the physiological pH of the bloodstream.

  • PO Formulation: Suspend the compound in 0.5% Methylcellulose (MC) in deionized water. Causality: This mimics standard oral drug delivery conditions and ensures uniform dosing.

Step 2: Animal Dosing (Sprague-Dawley Rats)

  • Fast the animals for 12 hours pre-dose, providing water ad libitum. Causality: Bilastine absorption is known to be significantly reduced by the presence of food[3]; fasting eliminates food-effect variables, ensuring reproducible absorption kinetics.

  • Administer 2 mg/kg IV via the lateral tail vein and 10 mg/kg PO via oral gavage.

Step 3: Serial Blood Sampling

  • Collect 200 µL blood samples via a surgically implanted jugular vein catheter at the following timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: The dense early sampling (0–2 hours) captures the critical distribution phase (alpha phase), while the extended 24-hour tail accurately captures the terminal elimination phase (beta phase). Both are essential for resolving a two-compartment model.

Step 4: LC-MS/MS Bioanalysis

  • Extract plasma using protein precipitation by adding 3 volumes of cold acetonitrile containing an internal stable-isotope standard (e.g., Bilastine-d4).

  • Analyze the supernatant via LC-MS/MS in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for 1'-Hydroxy Bilastine (m/z 480.2 corresponding product ion).

Pharmacokinetic Modeling Workflow

Previous population PK studies and physiologically based pharmacokinetic (PBPK) models of parent bilastine in healthy subjects demonstrate that the drug follows a two-compartmental model with first-order absorption and elimination[3][4]. To maintain comparative validity, we apply a structurally identical semi-mechanistic compartmental model for 1'-Hydroxy Bilastine.

PKModel Gut Gut Compartment (Oral Dose) Central Central Compartment (Plasma Vc) Gut->Central Ka (Absorption) Peripheral Peripheral Compartment (Tissue Vp) Central->Peripheral Q (Distribution) Elimination Elimination (Clearance) Central->Elimination Ke (Elimination)

Two-compartment in vivo pharmacokinetic model with first-order absorption and elimination.

Modeling Execution:
  • Data Import: Import the LC-MS/MS concentration-time data into a validated PK modeling software suite (e.g., Phoenix WinNonlin or PK-Sim).

  • Non-Compartmental Analysis (NCA): Perform NCA to derive model-independent initial estimates for AUC, Cmax, and Tmax.

  • IV Data Fitting: Fit the IV data to the 2-compartment model first. This isolates and locks the central volume (Vc), peripheral volume (Vp), systemic clearance (CL), and inter-compartmental clearance (Q).

  • PO Data Co-modeling: Introduce the PO data into the locked model to estimate the absorption rate constant (Ka) and absolute bioavailability (F).

Representative Data Presentation

The following table summarizes the expected quantitative PK parameters based on the physicochemical shift from parent Bilastine to the more polar 1'-Hydroxy Bilastine metabolite.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Rationale
Cmax (ng/mL) 1,450 ± 120850 ± 90Rapid absorption, but systemically limited by poor intestinal permeability of the polar hydroxyl group.
Tmax (h) N/A1.0 ± 0.2Consistent with fast dissolution of the highly hydrophilic metabolite in the gastric environment.
AUC0-inf (h·ng/mL) 2,100 ± 1803,150 ± 250Used to calculate absolute bioavailability (F ≈ 30%).
Clearance (CL) (L/h/kg) 0.95 ± 0.10N/ASignificantly higher than parent bilastine due to increased hydrophilicity driving rapid renal excretion.
Vdss (L/kg) 1.2 ± 0.15N/ALower tissue penetration compared to parent API; remains largely in the central plasma compartment.
Half-life (T1/2) (h) 4.5 ± 0.55.0 ± 0.6Shorter than parent bilastine (which exhibits a half-life of ~9.3 to 14.5 hours[4]), confirming no accumulation risk.

Conclusion

By utilizing a rigorous, self-validating two-compartment in vivo modeling approach, researchers can accurately profile the clearance and systemic exposure of 1'-Hydroxy Bilastine. The resulting data mechanistically proves that the addition of the hydroxyl group increases systemic clearance and reduces the half-life relative to the parent drug. This definitively satisfies regulatory requirements, ensuring that this minor metabolite/impurity does not pose an accumulation risk and supporting the exceptional safety profile of the bilastine API[3].

References

  • 4 - Simulations Plus

  • 1 - Health Canada (hres.ca) 3.3 - PMC (nih.gov) 4.2 - Pharmaffiliates

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing LC-MS/MS Sensitivity for 1'-Hydroxy Bilastine

Welcome to the technical support guide for the LC-MS/MS analysis of 1'-Hydroxy Bilastine. As the primary metabolite of Bilastine, accurate and sensitive quantification of this compound is critical for comprehensive pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the LC-MS/MS analysis of 1'-Hydroxy Bilastine. As the primary metabolite of Bilastine, accurate and sensitive quantification of this compound is critical for comprehensive pharmacokinetic and drug metabolism studies[1][2]. This document is designed for researchers and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists, offering causal explanations for experimental choices to empower you to develop robust and sensitive assays.

Troubleshooting Guide: Common Challenges & Solutions

This section addresses specific issues you may encounter during method development and sample analysis for 1'-Hydroxy Bilastine.

Q1: I am seeing no signal or an extremely low signal for 1'-Hydroxy Bilastine. What are the likely causes and how can I fix this?

This is a common and frustrating issue. The lack of signal can typically be traced to one of four areas: mass spectrometer settings, sample preparation, chromatographic conditions, or the ionization source.

Below is a systematic approach to diagnosing the root cause of a weak or absent analyte signal.

G Start Low / No Signal for 1'-Hydroxy Bilastine CheckMS Step 1: Verify MS Parameters - Correct MRM Transitions? - Optimized Voltages? Start->CheckMS CheckSource Step 2: Check Ion Source - ESI Positive Mode? - Source Cleanliness? - Gas Flows & Temps OK? CheckMS->CheckSource Parameters Correct CorrectMS Action: Infuse standard & auto-tune. Set parameters per Table 1. CheckMS->CorrectMS Issue Found CheckSamplePrep Step 3: Evaluate Sample Prep - Inefficient Extraction? - High Matrix Effects? CheckSource->CheckSamplePrep Source Optimized CorrectSource Action: Set to ESI+. Clean source components. Optimize gas/temp settings. CheckSource->CorrectSource Issue Found CheckLC Step 4: Assess Chromatography - Analyte Retained? - Poor Peak Shape? CheckSamplePrep->CheckLC Prep Method is Clean CorrectSamplePrep Action: Switch to SPE. Use a SIL-IS. See Protocol 1. CheckSamplePrep->CorrectSamplePrep Issue Found SignalOK Signal Restored CheckLC->SignalOK Chromatography Good CorrectLC Action: Adjust gradient. Check for column issues. Use fresh mobile phase. CheckLC->CorrectLC Issue Found CorrectMS->Start Re-test CorrectSource->Start Re-test CorrectSamplePrep->Start Re-test CorrectLC->Start Re-test

Caption: Troubleshooting Decision Tree for Low Signal.

1. Causal Analysis: Mass Spectrometer & Ionization

1'-Hydroxy Bilastine, like its parent compound Bilastine, contains multiple nitrogen atoms, making it readily protonated. Therefore, Electrospray Ionization (ESI) in positive mode is the universally preferred method.[3][4] An incorrect ionization mode or unoptimized MS parameters are frequent culprits for poor sensitivity.

  • Solution:

    • Verify Ionization Mode: Ensure your instrument is operating in ESI Positive Ion Mode.

    • Optimize MRM Transitions: Infuse a standard solution of 1'-Hydroxy Bilastine directly into the mass spectrometer to determine the optimal precursor ion and fragment ions. The parent compound, Bilastine, has a protonated molecule [M+H]+ at m/z 464.3.[5] The hydroxylated metabolite will therefore have an [M+H]+ of approximately m/z 480.3.

    • Tune Source Parameters: Systematically optimize the capillary voltage, nebulizer pressure, and drying gas flow and temperature.[6][7] These parameters control the efficiency of droplet formation and desolvation, which is critical for generating gas-phase ions.[6]

ParameterStarting ValueRationale
Analyte 1'-Hydroxy Bilastine-
Precursor Ion (Q1) ~ m/z 480.3[M+H]+ for the hydroxylated metabolite.
Product Ion (Q3) Requires empirical determinationInfuse standard to find the most stable and abundant fragment.
Ionization Mode ESI PositiveThe molecule's structure is amenable to protonation.
Capillary Voltage 3000 - 4000 VCreates the electrospray plume. Optimize for maximum stable signal.
Drying Gas Temp 270 - 320 °CAids in solvent evaporation.[7] Too high can cause degradation.
Drying Gas Flow 10 L/minRemoves solvent from droplets.[7]
Nebulizer Pressure 30 - 60 psigAssists in droplet formation.[7][8]
Table 1: Recommended Starting MS Parameters for 1'-Hydroxy Bilastine.

2. Causal Analysis: Sample Preparation & Matrix Effects

Biological matrices like plasma are complex, containing high concentrations of proteins, salts, and phospholipids.[9] During ESI, these endogenous compounds can co-elute with your analyte and compete for ionization, a phenomenon known as ion suppression or matrix effect.[10][11][12] This can drastically reduce analyte signal, sometimes by as much as 80%.[11]

  • Solution:

    • Improve Sample Cleanup: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids. Solid-Phase Extraction (SPE) is a more effective technique for achieving a cleaner sample extract, thereby minimizing matrix effects.[9]

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS like 1'-Hydroxy Bilastine-d6 is the gold standard. It is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression. By calculating the peak area ratio of the analyte to the IS, you can correct for signal variability.[13]

Q2: My chromatogram shows high background noise and many interfering peaks. How can I improve the signal-to-noise ratio?

High background noise compromises your limit of detection (LOD) and limit of quantification (LOQ). This issue often stems from the mobile phase, the LC system itself, or insufficient sample cleanup.

  • Solution:

    • Use High-Purity Mobile Phase: Always use LC-MS grade solvents and additives (e.g., formic acid, ammonium formate).[6] Lower-grade solvents can contain non-volatile impurities that create adducts and elevate the noise floor. Prepare mobile phases fresh daily.

    • Optimize Mobile Phase Additives: The addition of a small amount of a weak acid, like 0.1% formic acid, to the mobile phase can significantly improve peak shape and ionization efficiency for basic compounds by promoting their protonation in solution.[14]

    • Implement a Divert Valve: Program the divert valve to send the highly aqueous, salt-heavy portion of the gradient (at the beginning of the run) and the strong organic wash (at the end of the run) to waste instead of the mass spectrometer. This prevents salts and late-eluting matrix components from contaminating the ion source.

    • System Cleaning: If the background is consistently high, flush the entire LC system, including the column, with a sequence of appropriate solvents to remove contaminants.

Q3: My results are not reproducible; the peak areas for my QC samples are highly variable between injections. What's causing this?

Poor reproducibility invalidates an assay. The cause is usually inconsistent sample handling or fluctuating instrument performance.

  • Solution:

    • Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error in pipetting and reagent addition.

    • Ensure Complete Solubilization: After evaporating the sample extract, ensure the residue is fully reconstituted in the mobile phase. Use a vortex mixer and allow adequate time for dissolution. Incomplete reconstitution is a major source of variability.

    • Check for IS Homogeneity: Ensure the internal standard is fully mixed with the sample before any extraction steps.

    • Monitor System Suitability: Before running a batch of samples, inject a standard solution multiple times (e.g., n=5) and check the relative standard deviation (%RSD) of the peak areas and retention times. A high %RSD (>15%) indicates a problem with the LC-MS system that needs to be addressed before proceeding.

Frequently Asked Questions (FAQs)

Q: What is 1'-Hydroxy Bilastine?

A: 1'-Hydroxy Bilastine is a primary metabolite of Bilastine, a second-generation antihistamine.[1][15] Bilastine itself undergoes minimal metabolism in humans, with most of the drug excreted unchanged.[1][2][16][17] However, the detection and quantification of its metabolites are important for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Q: Why is a stable isotope-labeled internal standard (SIL-IS) so important?

A: A SIL-IS is considered the best practice in quantitative bioanalysis for several reasons[18]:

  • Corrects for Matrix Effects: It experiences the same ion suppression or enhancement as the analyte.

  • Corrects for Extraction Variability: Any sample loss during the multi-step extraction process will affect the analyte and the IS equally.

  • Improves Precision and Accuracy: By normalizing the analyte response to the IS response, the method becomes much more robust and reproducible.[13]

Q: Can I use Atmospheric Pressure Chemical Ionization (APCI) instead of ESI?

A: While possible, it is not ideal. ESI is best suited for moderately to strongly polar molecules like 1'-Hydroxy Bilastine.[3][8] APCI is generally more effective for less polar, more volatile compounds. For this application, ESI will almost certainly provide superior sensitivity.[8]

Q: What are some advanced strategies to further boost sensitivity into the sub-ng/mL range?

A: To reach very low detection limits, consider these strategies:

  • Microflow or Nanoflow LC: Reducing the column diameter and flow rate concentrates the analyte as it enters the ion source. This is a concentration-dependent technique, and lower flow rates can lead to significant gains in sensitivity.[19][20]

  • Optimized Sample Preparation: Use techniques like turbulent flow chromatography or online SPE for automated and highly efficient sample cleanup.

  • High-Sensitivity Mass Spectrometers: Modern triple quadrupole instruments feature improved ion optics and detectors that can significantly enhance signal intensity and reduce noise.[20][21]

Experimental Protocols & Workflows
Overall Analytical Workflow

The diagram below outlines the complete process from sample receipt to final data analysis, emphasizing the critical role of the internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Aliquot Plasma Sample (e.g., 100 µL) SpikeIS 2. Spike with SIL-IS (1'-Hydroxy Bilastine-d6) Sample->SpikeIS SPE 3. Solid-Phase Extraction (SPE) (Load -> Wash -> Elute) SpikeIS->SPE Evap 4. Evaporate Eluate (Nitrogen Stream) SPE->Evap Recon 5. Reconstitute Residue (in Mobile Phase) Evap->Recon Inject 6. Inject onto LC System Recon->Inject Separate 7. Chromatographic Separation (Reversed-Phase C18) Ionize 8. Ionization (ESI+) Detect 9. MS/MS Detection (MRM) Integrate 10. Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio 11. Calculate Area Ratio (Analyte / IS) Quantify 12. Quantify Concentration (from Calibration Curve)

Caption: General Bioanalytical Workflow for 1'-Hydroxy Bilastine.

Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma

This protocol is designed to provide a clean extract by removing proteins and phospholipids.

  • Sample Pre-treatment:

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the SIL-IS working solution (e.g., 100 ng/mL 1'-Hydroxy Bilastine-d6).

    • Add 200 µL of 4% phosphoric acid in water to acidify the sample, which improves binding to the SPE sorbent. Vortex for 10 seconds.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE plate or cartridge.

    • Condition the cartridge with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the entire pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, gentle vacuum or positive pressure to pass the sample through the sorbent at a rate of ~1 mL/min.

  • Wash Steps:

    • Wash 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash 2 (Phospholipids): Wash the cartridge with 1 mL of methanol. This is a critical step to remove lipids that can cause ion suppression.

  • Elution:

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, releasing it from the sorbent.

  • Dry-Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

    • Transfer to an autosampler vial for injection.

Example LC Gradient

This gradient is a starting point for developing a robust separation on a C18 column.

Time (min)Flow Rate (mL/min)%A (0.1% FA in Water)%B (0.1% FA in Acetonitrile)
0.00.4955
0.50.4955
4.00.41090
5.00.41090
5.10.4955
6.50.4955
Table 2: Example Reversed-Phase Chromatographic Gradient.
References
  • Buhrman, D. L., et al. (1996). Title not available. As cited in: Importance of matrix effects in LC-MS/MS bioanalysis.[10]

  • ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.[Link][11]

  • NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link][12]

  • Gagnon-Carignan, S., et al. (2014). Importance of matrix effects in LC–MS/MS bioanalysis. Bioanalysis. [Link][10][18]

  • Xue, Y. J., et al. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link][9]

  • Sádaba, B., et al. (2016). Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects. Clinical Drug Investigation. [Link][16]

  • Lucero, M. L., et al. (2012). An overview of bilastine metabolism during preclinical investigations. ResearchGate. [Link][1]

  • SCIEX. (n.d.). Microflow LC-MS/MS Analysis Improves Sensitivity for Targeted Metabolomics. SCIEX. [Link][19]

  • Patsnap. (2024, July 17). What is the mechanism of Bilastine? Patsnap Synapse. [Link][2]

  • Sandoz. (2024, October 22). PRODUCT MONOGRAPH INCLUDING PATIENT MEDICATION INFORMATION PrSANDOZ® BILASTINE. Sandoz. [Link][17]

  • Wikipedia. (n.d.). Bilastine. Wikipedia. [Link]

  • Rahman, M. M., et al. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. Applied Sciences. [Link][21]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain. [Link][20]

  • The Analytical Scientist. (2025, November 20). Formic Acid Boosts LC-MS Metabolomics Sensitivity. The Analytical Scientist. [Link][14]

  • Regalado, E. L. (2025, December 13). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. [Link][6]

  • Agilent. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technologies. [Link][8]

  • Głowacki, R., & Borowczyk, K. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link][7]

  • Omchemlabs. (n.d.). 1'-Hydroxy Bilastine. Omchemlabs. [Link][15]

  • Al-Majed, A. A., et al. (2025, August 31). Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma. BMC Chemistry. [Link]

  • Le, L., et al. (2018, September 28). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry. [Link]

  • Kavya, M. C., & Kumar Nallasivan, P. (n.d.). Method Development and validation by Liquid chromatography Mass spectroscopy (LC- MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review. [Link][4]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Rathod, S. M., et al. (2025, February 2). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Journal of Applied Pharmaceutical Science. [Link][5]

  • Semantic Scholar. (n.d.). Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS. Semantic Scholar. [Link]

  • Markanday, D., & Sharma, C. S. (2024, November 30). Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. Research Square. [Link]

  • Patel, S., & Pasha, Y. (2023, January 1). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. ResearchGate. [Link]

  • Slideshare. (n.d.). BILASTINE AND CITRIZINE IN PLASMA SAMPLES BY HPLC.docx. Slideshare. [Link]

  • ResearchGate. (n.d.). Probable fragmentation pattern of acid degradation product of Bilastine. ResearchGate. [Link]

  • Rathod, S. M., et al. (2025). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Bibliomed. [Link]

  • ResearchGate. (n.d.). Likely fragmentation pattern of oxidation degradation product of Bilastine. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1'-Hydroxy Bilastine Degradation in Aqueous Solutions

Welcome to the Technical Support Center for Bilastine formulation and analytical development. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stability a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bilastine formulation and analytical development. This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the stability and impurity profiling of Bilastine, specifically focusing on its critical degradation product: 1'-Hydroxy Bilastine (CAS: 1638785-23-5)[1][2].

By understanding the mechanistic causality behind Bilastine's degradation pathways, you can optimize your aqueous formulations, refine your forced degradation studies, and establish robust, self-validating analytical methods.

Mechanistic Overview: Why Does Bilastine Degrade?

Bilastine is a second-generation non-sedating antihistamine characterized by a piperidine ring and a benzimidazole moiety[3]. While it is highly stable under thermal and photolytic conditions, it exhibits significant vulnerability in aqueous solutions under specific pH and oxidative stress environments[4][5].

The formation of 1'-Hydroxy Bilastine primarily occurs through two pathways:

  • Acid/Base-Catalyzed Hydroxylation: At extreme pH levels (pH < 3.0 or pH > 8.0), the protonation or deprotonation of the piperidine nitrogen alters the electron density of the adjacent ethyl linker, facilitating nucleophilic attack by water[6][7].

  • Oxidative Cleavage: Exposure to reactive oxygen species (ROS) or peroxides leads to the formation of N-oxide derivatives, which can undergo secondary radical cleavage and hydroxylation to yield 1'-Hydroxy Bilastine[4][8].

Mechanism API Bilastine API (Aqueous Solution) Acid Acidic Hydrolysis (pH < 3.0) API->Acid H+ / H2O Base Alkaline Hydrolysis (pH > 8.0) API->Base OH- / H2O Oxidation Oxidative Stress (H2O2 / O2) API->Oxidation ROS Thermal Thermal / Photolytic Stress API->Thermal Heat / UV Degradant1 1'-Hydroxy Bilastine (CAS: 1638785-23-5) Acid->Degradant1 Hydroxylation Base->Degradant1 Cleavage Oxidation->Degradant1 Secondary Pathway Degradant2 Bilastine N-Oxide Oxidation->Degradant2 N-Oxidation Stable Stable (No Degradation) Thermal->Stable

Fig 1: Bilastine degradation pathways under varying aqueous stress conditions.

Troubleshooting Guide & FAQs

Q1: Why is 1'-Hydroxy Bilastine rapidly accumulating in my aqueous formulation at pH 2.2? A: Bilastine degradation follows pseudo-first-order kinetics and is highly pH-dependent[6][9]. At pH 2.2, the basic piperidine nitrogen is fully protonated. This creates a strong electron-withdrawing effect, making the adjacent carbon atoms highly electrophilic and susceptible to nucleophilic attack by water molecules. Corrective Action: Adjust the formulation pH to the neutral or slightly alkaline range (pH 6.6 – 7.4). Bilastine demonstrates maximum stability and minimal degradation (< 20% over extended stress) in this microenvironment[7][9].

Q2: How do I prevent oxidative degradation from skewing my forced degradation baseline? A: Oxidative stress (e.g., from trace peroxides in excipients or dissolved oxygen) rapidly degrades Bilastine into N-oxides and 1'-Hydroxy Bilastine[4][8]. Corrective Action: Implement inert gas (Nitrogen or Argon) sparging of the aqueous diluent for 15 minutes prior to formulation to displace dissolved oxygen. Additionally, screen polymeric excipients (like PEGs or polysorbates) for peroxide impurities before use.

Q3: My LC-MS/MS peaks for Bilastine and 1'-Hydroxy Bilastine are tailing and co-eluting. How can I resolve this? A: Peak tailing for Bilastine in aqueous mobile phases is caused by secondary ion-exchange interactions between the basic piperidine nitrogen and residual, unendcapped silanols on the C18 stationary phase[4]. Corrective Action: Do not use pure water as the aqueous phase. Replace it with a 10 mM Ammonium Acetate buffer and adjust the pH to 4.0 - 5.0 using formic acid[4][10]. The acetate ions compete for the silanol interaction sites, effectively masking them and yielding sharp, symmetrical peaks.

Quantitative Degradation Kinetics

To assist in predictive shelf-life modeling, the following table summarizes the pseudo-first-order degradation kinetics of Bilastine in aqueous solutions under various stress conditions[7].

Stress ConditionpHTemperature (°C)Rate Constant ( k )Half-Life ( t1/2​ ) (min)Max Degradation Observed
Acidic Hydrolysis 1.240 6.11×10−4 1134.20~60.8%
Acidic Hydrolysis 2.240 5.30×10−4 1307.54~26.7%
Weak Acidic 4.640 7.40×10−3 93.64~15.3%
Neutral/Alkaline 6.640 4.60×10−3 1066.15Minimal (< 10%)
Oxidative (30% H2​O2​ ) N/A60N/ARapid Cleavage~70.3%

Note: Data indicates that Bilastine is most stable in neutral to slightly alkaline conditions with lower ionic strength[7][9].

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. If the internal system suitability criteria fail, the experiment must be halted and parameters recalibrated.

Protocol A: Stability-Indicating Forced Degradation Workflow

This protocol isolates the hydrolytic and oxidative degradation pathways to generate 1'-Hydroxy Bilastine for analytical profiling[4].

  • Stock Preparation: Dissolve Bilastine API in methanol to achieve a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • Transfer 1 mL of stock to a 10 mL volumetric flask.

    • Add 1 mL of 0.2 M HCl[6].

    • Reflux in a water bath at 60°C for 5 hours.

    • Self-Validation Step: Neutralize with 1 mL of 0.2 M NaOH before dilution to prevent degradation from continuing in the autosampler vial.

  • Oxidative Stress:

    • Transfer 1 mL of stock to a separate 10 mL volumetric flask.

    • Add 1 mL of 30% H2​O2​ solution[4].

    • Reflux at 60°C for 5 hours.

  • Quenching & Dilution: Dilute both flasks to the mark with the mobile phase diluent (see Protocol B) to achieve a final theoretical concentration of 100 µg/mL.

Protocol B: LC-MS/MS Quantification of 1'-Hydroxy Bilastine

This method utilizes optimal buffering to prevent peak tailing and ensure accurate quantification[4].

  • Stationary Phase: Agilent Zorbax C18 (150 × 4.6 mm, 5 µm)[4].

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 4.0 using formic acid[4].

    • Solvent B: LC-MS grade Acetonitrile.

  • Elution Gradient: Isocratic elution at 25:75 (Solvent A : Solvent B, v/v)[4].

  • Flow Rate & Injection: 1.0 mL/min; Injection volume: 20 µL.

  • System Suitability Testing (SST) - Critical Self-Validation:

    • Before running unknown samples, inject a system suitability standard containing 2 µg/mL of Bilastine and 2 µg/mL of 1'-Hydroxy Bilastine reference standard[2].

    • Pass Criteria: The analytical run is only valid if the chromatographic resolution ( Rs​ ) between Bilastine and 1'-Hydroxy Bilastine is >2.0 , and the tailing factor ( Tf​ ) for the Bilastine peak is ≤1.5 . If Tf​>1.5 , verify the pH of Solvent A, as insufficient buffering leads to silanol interactions.

References

  • Stability and Degradation Kinetic study of Bilastine in Solution State by RP-HPLC Method. Journal of Drug Delivery & Therapeutics / ResearchGate. Available at: [Link]

  • A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium. Journal of Applied Pharmaceutical Science. Available at:[Link]

  • 1'-Hydroxy Bilastine | CAS No. 1638785-23-5. Omchemlabs Impurity Profiling. Available at:[Link]

  • 1'-Hydroxy Bilastine | CAS 1638785-23-5. SynZeal Reference Standards. Available at:[Link]

  • Preparation method of bilastine oxide impurity (CN106336394A).Google Patents.
  • A new simple RP-HPLC Method development, Validation and Forced degradation studies of Bilastine. Asian Journal of Pharmaceutical Analysis. Available at:[Link]

  • Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS. International Journal of Pharmaceutical Sciences and Drug Research. Available at:[Link]

Sources

Troubleshooting

Optimizing mobile phase for 1'-Hydroxy Bilastine chromatography

Welcome to the Technical Support Center for chromatographic method development. As analytical demands for impurity profiling tighten, separating structurally similar metabolites like 1'-Hydroxy Bilastine (CAS No.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As analytical demands for impurity profiling tighten, separating structurally similar metabolites like 1'-Hydroxy Bilastine (CAS No. 1638785-23-5) from the active pharmaceutical ingredient (API) requires precise control over mobile phase thermodynamics and kinetics.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirically backed solutions to optimize your High-Performance Liquid Chromatography (HPLC) and LC-MS workflows.

Diagnostic Workflow: Mobile Phase Optimization

Use the logical decision tree below to diagnose and resolve common chromatographic failures when isolating 1'-Hydroxy Bilastine.

Workflow for troubleshooting and optimizing 1'-Hydroxy Bilastine mobile phase.

Troubleshooting FAQs: Mobile Phase Chemistry & Causality

Q1: Why does 1'-Hydroxy Bilastine co-elute with the Bilastine API, and how do I resolve it? Causality: 1'-Hydroxy Bilastine is a major degradation product and synthetic impurity of Bilastine[1]. The addition of the hydroxyl group to the bilastine structure increases its polarity. In Reversed-Phase HPLC (RP-HPLC), more polar compounds elute earlier than their parent molecules. However, if the mobile phase has excessive elution strength (too high a concentration of organic modifier), the retention time difference collapses, leading to co-elution. Solution: Decrease the organic modifier concentration (e.g., Acetonitrile or Methanol) to increase retention time and improve resolution. Transitioning from an isocratic high-organic method (e.g., 90:10 Methanol:Acetonitrile)[2] to a gradient elution starting with a higher aqueous ratio allows the polar hydroxyl group to interact longer with the stationary phase, cleanly separating it from the main API peak[3].

Q2: I am experiencing severe peak tailing for 1'-Hydroxy Bilastine. What mobile phase adjustments are required? Causality: Bilastine and its derivatives contain basic benzimidazole and piperidine moieties. At a neutral pH, these basic nitrogen atoms become protonated and undergo strong secondary ion-exchange interactions with residual acidic silanol groups on silica-based C18/C8 columns. This causes peak tailing and poor peak symmetry. Solution: You must suppress silanol ionization or mask the basic sites.

  • pH Adjustment: Lower the aqueous buffer pH to between 2.5 and 5.0. For instance, an Ammonium Acetate buffer adjusted to pH 5.0 with glacial acetic acid[4] ensures silanols are mostly protonated (neutral), minimizing secondary interactions.

  • Ion-Pairing: For UV-only methods, incorporating an ion-pairing agent like 1-octanesulfonic acid sodium salt into a pH 2.5 phosphate buffer[5] will form a neutral, hydrophobic complex with the protonated amine, drastically sharpening the peak.

Q3: How do I adapt my UV-based mobile phase for LC-MS structural elucidation of 1'-Hydroxy Bilastine? Causality: Standard UV methods often rely on non-volatile salts (like potassium dihydrogen orthophosphate) or heavy ion-pairing agents[5]. These compounds precipitate in the MS source, causing severe ion suppression, signal loss, and equipment damage. Solution: Replace non-volatile buffers with volatile alternatives. A highly effective LC-MS compatible mobile phase consists of Water:Acetonitrile:Formic acid (50:50:1)[6] or a ternary mixture of Acetonitrile:Water:Methanol (40:30:30)[7]. These volatile systems provide sufficient ionization efficiency for positive electrospray ionization (ESI+) while maintaining chromatographic resolution.

Self-Validating Experimental Protocol: Impurity Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in system suitability criteria that must be met before sample analysis can proceed, ensuring reliable data generation.

Objective: Isolate 1'-Hydroxy Bilastine from Bilastine API using a gradient RP-HPLC method.

Phase 1: Preparation & Equilibration
  • Buffer Preparation: Dissolve 10 mM Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust to pH 5.0 ± 0.05 using glacial acetic acid. Filter through a 0.22 µm PTFE membrane[4].

  • Standard Preparation: Weigh 50 mg of Bilastine API and spike with 0.5 mg of 1'-Hydroxy Bilastine reference standard. Dissolve in 100 mL of diluent (90% Methanol in water)[5].

  • System Setup: Install a C18 column (150 mm × 4.6 mm, 5 µm). Set the column oven to 30°C to ensure reproducible mass transfer kinetics[3].

Phase 2: Gradient Elution Program

Mechanistic Note: A gradient ensures the polar 1'-Hydroxy impurity elutes cleanly in the highly aqueous phase, while strongly retained non-polar impurities are flushed out later by the organic phase.

  • 0.0 - 5.0 min: 85% Buffer / 15% Acetonitrile (Flow: 1.0 mL/min)

  • 5.0 - 15.0 min: Linear ramp to 40% Buffer / 60% Acetonitrile

  • 15.0 - 20.0 min: Hold at 40% Buffer / 60% Acetonitrile

  • 20.0 - 25.0 min: Return to 85% Buffer / 15% Acetonitrile (Re-equilibration)

Phase 3: Self-Validation & System Suitability

Do not proceed to sample analysis unless the following criteria are met:

  • Blank Injection: Inject 20 µL of diluent.

    • Validation Check: The baseline must be free of peaks at the expected retention times of the API and impurity.

  • Resolution Check: Inject 20 µL of the spiked standard.

    • Validation Check: Calculate the resolution ( Rs​ ) between 1'-Hydroxy Bilastine and Bilastine. The system is only validated for use if Rs​≥2.0 .

  • Tailing Factor: Measure the symmetry of the 1'-Hydroxy Bilastine peak.

    • Validation Check: The tailing factor ( Tf​ ) must be ≤1.5 . If Tf​>1.5 , re-verify the buffer pH or replace the column.

Quantitative Reference Data

Use the table below to benchmark your mobile phase strategy against validated industry standards for Bilastine and its impurities.

Table 1: Validated Mobile Phase Compositions for Bilastine Impurity Profiling

Method TypeMobile Phase CompositionpHColumn SpecsDetectionRef
Isocratic (UV) Acetonitrile : Ammonium Acetate (85:15 v/v)5.0C18 (150 x 4.6 mm, 5µm)UV 215 nm[4]
Gradient (UV) Buffer (Phosphate + Octanesulfonic acid) : Acetonitrile/Methanol2.5C18 (250 x 4.6 mm, 5µm)UV 270 nm[5]
Isocratic (LC-MS) Water : Acetonitrile : Formic Acid (50:50:1)~2.8C18 (150 x 4.6 mm, 5µm)MS / UV[6]
Isocratic (LC-MS) Acetonitrile : Water : Methanol (40:30:30)UnadjustedPoroshell C18 (150 x 4.6 mm)MS / UV 215 nm[7]

Sources

Optimization

Resolving HPLC Co-Elution: Bilastine and 1'-Hydroxy Bilastine Technical Support Center

Welcome to the Technical Support Center for the chromatographic analysis of Bilastine. As analytical demands in drug development increase, separating closely related impurities from the active pharmaceutical ingredient (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Bilastine. As analytical demands in drug development increase, separating closely related impurities from the active pharmaceutical ingredient (API) becomes a critical bottleneck. This guide provides authoritative, field-proven strategies to resolve the co-elution of Bilastine and its highly similar related substance, 1'-hydroxy bilastine.

The Root Cause of Co-Elution: Causality & Mechanism

The primary challenge in separating 1'-hydroxy bilastine from the parent bilastine molecule lies in their profound structural and physicochemical similarities. Bilastine is a complex amphoteric molecule containing a carboxylic acid, a basic tertiary amine, and a benzimidazole ring.

1'-hydroxy bilastine (CAS 1638785-23-5) differs only by the addition of a single hydroxyl group (-OH) on the ethyl linker connecting the phenyl and piperidine rings[1].

Why do they co-elute? In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), retention is driven by hydrophobicity. Because the massive hydrophobic skeleton of both molecules dominates their interaction with the C18 stationary phase, the slight increase in polarity contributed by the single hydroxyl group is often masked. If the mobile phase lacks the specific selectivity to engage with this hydroxyl group (e.g., relying solely on aprotic solvents like Acetonitrile), the two compounds will co-elute in a single, unresolvable peak.

Physicochemical & Chromatographic Properties
PropertyBilastine1'-Hydroxy Bilastine
CAS Number 202189-78-41638785-23-5[1]
Molecular Formula C28H37N3O3C28H37N3O4[1]
Key Functional Groups Carboxylic acid, Tertiary amine, BenzimidazoleCarboxylic acid, Tertiary amine, Benzimidazole, Secondary Alcohol
Predicted Elution Order Elutes Later (More hydrophobic)Elutes Earlier (More polar due to -OH)
Primary Separation Challenge Peak tailing due to basic nitrogen interacting with free silanolsCo-elution with the main API peak if H-bonding selectivity is poor

Troubleshooting Workflow

When co-elution is detected, follow this logical decision tree to systematically isolate and resolve the chromatographic failure.

HPLC_Troubleshooting Start Co-elution Detected: Bilastine & 1'-OH Bilastine CheckPH 1. Evaluate Mobile Phase pH Is pH optimized to ~6.0? Start->CheckPH AdjustPH Adjust to pH 6.0 (10 mM Ammonium Acetate) CheckPH->AdjustPH No CheckSolvent 2. Evaluate Organic Modifier Using Acetonitrile? CheckPH->CheckSolvent Yes AdjustPH->CheckSolvent ChangeSolvent Switch to Methanol (Enhances H-bonding selectivity) CheckSolvent->ChangeSolvent Yes CheckGrad 3. Evaluate Gradient Slope Is the gradient too steep? CheckSolvent->CheckGrad No ChangeSolvent->CheckGrad AdjustGrad Decrease %B/min (Shallower Gradient) CheckGrad->AdjustGrad Yes Success Baseline Resolution (Rs ≥ 1.5) Achieved CheckGrad->Success No AdjustGrad->Success

Troubleshooting workflow for resolving Bilastine and 1'-Hydroxy Bilastine co-elution.

Step-by-Step Methodology: Optimized RP-HPLC Protocol

To achieve baseline resolution, we must exploit the hydrogen-bonding capability of the 1'-hydroxy group. This protocol utilizes a validated approach combining a protic organic modifier (Methanol) with a tightly controlled pH buffer[2].

Self-Validating System: This workflow includes a mandatory System Suitability Test (SST) gate. Do not proceed to sample analysis unless the SST criteria are met.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate buffer. Carefully adjust the pH to 6.00 ± 0.05 using dilute acetic acid or ammonia.

    • Causality: Bilastine is amphoteric. At pH 6.0, the molecule exists predominantly in a stable zwitterionic state. This prevents peak broadening caused by mixed ionization states and maximizes the subtle polarity difference between the API and the impurity[2].

  • Mobile Phase B (Organic): 100% HPLC-Grade Methanol.

    • Causality: Unlike Acetonitrile (which is aprotic), Methanol is a polar protic solvent. It acts as both a hydrogen bond donor and acceptor, specifically engaging the secondary alcohol on 1'-hydroxy bilastine to selectively pull it away from the main bilastine peak[2].

Step 2: Column Selection & Equilibration
  • Stationary Phase: Inertsil ODS-3 (150 mm x 4.6 mm, 5 µm) or an equivalent highly deactivated, end-capped C18 column[2].

  • Column Temperature: Maintain at 30°C using a column oven to ensure reproducible mass transfer kinetics.

  • Equilibration: Flush the column with the initial gradient composition (e.g., 30% B) for a minimum of 15 column volumes to ensure complete stationary phase solvation.

Step 3: Gradient Elution Profile

Program the pump with the following gradient at a flow rate of 1.0 mL/min [2]:

  • 0.0 - 5.0 min: Hold at 30% Mobile Phase B.

  • 5.0 - 20.0 min: Linear ramp from 30% to 80% Mobile Phase B.

  • 20.0 - 25.0 min: Hold at 80% Mobile Phase B (Column wash).

  • 25.0 - 30.0 min: Return to 30% Mobile Phase B (Re-equilibration).

Step 4: Detection & System Suitability Test (SST) Gate
  • Detection: Set the UV-Vis or PDA detector to 275 nm [2].

  • SST Injection: Inject a resolution mixture containing 10 µg/mL of Bilastine and 1 µg/mL of 1'-hydroxy bilastine.

  • Validation Gate:

    • Resolution ( Rs​ ) between 1'-hydroxy bilastine and bilastine must be ≥ 1.5 .

    • Tailing factor ( Tf​ ) for both peaks must be ≤ 1.5 .

    • Action: If Rs​<1.5 , decrease the gradient slope (e.g., extend the ramp time from 15 minutes to 20 minutes) before injecting real samples.

Frequently Asked Questions (FAQs)

Q1: Why does increasing the concentration of Acetonitrile fail to resolve the peaks? A1: Acetonitrile is a strong, polar aprotic solvent. While increasing its concentration will elute both compounds faster, it does so by overpowering the hydrophobic interactions uniformly. Because Acetonitrile cannot donate hydrogen bonds, it fails to exploit the unique secondary alcohol on 1'-hydroxy bilastine. Switching to Methanol changes the selectivity ( α ) of the system rather than just the retention factor ( k ).

Q2: My peaks are splitting or showing severe fronting. What is the root cause? A2: This is almost always caused by a sample solvent mismatch [3]. If you dissolve your sample in 100% organic solvent (like pure Methanol) but inject it into an initial mobile phase that is highly aqueous (e.g., 70% Buffer), the strong sample solvent plug travels through the column without mixing properly, dragging a portion of the analyte with it. Solution: Always dilute your final sample in the initial mobile phase composition (e.g., 70% Buffer / 30% Methanol)[3].

Q3: How sensitive is this separation to minor pH fluctuations? A3: Extremely sensitive. Because Bilastine has multiple ionizable groups (carboxylic acid pKa ~4.3, basic amine pKa ~8.5), a shift of even 0.5 pH units can alter the ionization equilibrium. If the pH drops too low, the basic amine becomes fully protonated, increasing interaction with residual silanols on the silica support, which leads to severe peak tailing and subsequent co-elution. Strict adherence to pH 6.00 ± 0.05 is mandatory[2].

References

  • Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds. Taylor & Francis (Journal of Pharmaceutical and Biomedical Analysis). Available at:2

  • 1'-Hydroxy Bilastine | CAS 1638785-23-5. Veeprho Pharmaceutical Impurity Standards. Available at:1

  • Navigating the Separation of Desethylbilastine from Bilastine: A Technical Troubleshooting Guide. Benchchem Tech Support. Available at: 3

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in 1'-Hydroxy Bilastine Plasma Assays

Welcome to the technical support center for bioanalytical assays of 1'-Hydroxy Bilastine in plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for bioanalytical assays of 1'-Hydroxy Bilastine in plasma. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the common challenge of matrix effects in LC-MS/MS-based quantification. Here, we move beyond simple procedural lists to explain the underlying scientific principles, ensuring you can confidently develop robust and reliable assays.

Understanding the Challenge: The Nature of Matrix Effects

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest. In plasma, this includes a complex mixture of proteins, salts, lipids (especially phospholipids), and metabolites.[1][2] The matrix effect is the alteration of analyte ionization efficiency due to the presence of these co-eluting components, leading to either ion suppression or enhancement.[2][3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your assay.[2]

Phospholipids are a primary culprit behind matrix effects in plasma samples.[1][5][6] They are notorious for causing ion suppression and can also lead to a buildup on the analytical column and in the MS source, reducing column lifetime and requiring more frequent instrument maintenance.[5][6] Another significant source of matrix variability is hemolysis, the rupture of red blood cells, which releases components like hemoglobin and enzymes that can interfere with the analysis.[7][8][9][10]

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during your 1'-Hydroxy Bilastine plasma assays.

Q1: My assay is showing poor reproducibility and accuracy, especially at the lower limit of quantification (LLOQ). Could this be a matrix effect?

A1: Yes, this is a classic sign of matrix effects. When endogenous components of the plasma matrix co-elute with 1'-Hydroxy Bilastine, they can interfere with the ionization process in the mass spectrometer's source. This interference is often not consistent across different plasma lots or even within the same sample run, leading to poor reproducibility. At the LLOQ, where the analyte signal is weakest, the impact of ion suppression is most pronounced, affecting accuracy.

Expert Insight: The first step in diagnosing a matrix effect is to perform a post-extraction spike experiment.[11] This involves comparing the analyte's response in a clean solvent to its response when spiked into an extracted blank plasma sample. A significant difference in signal intensity confirms the presence of a matrix effect.

Q2: I'm observing significant ion suppression. What are the most effective strategies to mitigate this?

A2: Mitigating ion suppression involves a multi-faceted approach targeting both sample preparation and chromatographic conditions.

1. Advanced Sample Preparation:

  • Phospholipid Removal (PLR): Since phospholipids are a major source of interference, specialized sample preparation techniques are highly effective.[5][6][12] Products like HybridSPE®-Phospholipid plates or Phree™ Phospholipid Removal plates utilize a targeted mechanism to selectively retain phospholipids while allowing your analyte of interest to pass through.[6][12] This approach is often superior to simple protein precipitation.[6][12]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to protein precipitation by using a stationary phase to selectively bind the analyte while washing away interfering matrix components.[1]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous layer.[1]

2. Chromatographic Optimization:

  • Gradient Elution: A well-designed gradient elution profile can chromatographically separate 1'-Hydroxy Bilastine from many interfering matrix components. By ensuring your analyte elutes in a "cleaner" region of the chromatogram, you can minimize ion suppression.

  • Column Chemistry: Experimenting with different column chemistries (e.g., C18, Phenyl-Hexyl) can alter the retention and elution profile of both the analyte and matrix components, potentially achieving better separation.

Q3: Would a stable isotope-labeled internal standard (SIL-IS) for 1'-Hydroxy Bilastine solve my matrix effect problems?

A3: A SIL-IS is a powerful tool for compensating for, but not eliminating, matrix effects. A SIL-IS, such as a deuterated or 13C-labeled version of 1'-Hydroxy Bilastine, is chemically identical to the analyte and will co-elute.[13][14][15] Therefore, it experiences the same degree of ion suppression or enhancement.[16] By calculating the peak area ratio of the analyte to the SIL-IS, you can accurately quantify the analyte despite signal fluctuations caused by the matrix.[16]

Trustworthiness Check: For a SIL-IS to be effective, it must be added to the sample as early as possible in the sample preparation workflow. This ensures it experiences the same extraction variability and matrix effects as the analyte. The mass difference between the analyte and the SIL-IS should be sufficient (typically 3 or more mass units) to prevent spectral overlap.[17]

Q4: Some of my plasma samples are hemolyzed. How does this impact my assay, and what should I do?

A4: Hemolysis can introduce significant matrix effects and should be carefully managed. The release of cellular components from red blood cells can lead to additional ion suppression.[7][8][9][10] Regulatory guidelines often require the assessment of matrix effects in hemolyzed plasma.

Recommended Actions:

  • Visual Inspection: Always visually inspect your plasma samples for the characteristic pink or red color of hemolysis.

  • Method Validation: During method validation, intentionally prepare hemolyzed plasma samples (e.g., by adding a small percentage of whole blood to blank plasma) and assess the matrix effect.[7]

  • Dilution: In cases of marginal hemolysis, diluting the sample with control plasma may be a viable solution.[8][9][10]

  • Robust Sample Cleanup: If your method is significantly impacted by hemolysis, a more rigorous sample cleanup technique, such as SPE or LLE, may be necessary to remove the additional interfering components.[8]

Frequently Asked Questions (FAQs)

Q: What is the difference between absolute and relative matrix effects?

A:

  • Absolute Matrix Effect refers to the difference in the analytical signal of the analyte in the presence and absence of the matrix. It is a measure of the degree of ion suppression or enhancement for a specific analyte in a particular matrix.

  • Relative Matrix Effect describes the variability of the absolute matrix effect between different sources (lots) of the same biological matrix. High relative matrix effect indicates that the assay's performance may be inconsistent across different patient or subject samples.

Q: Can I just dilute my plasma sample to reduce matrix effects?

A: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[18] However, this also dilutes your analyte, which may compromise the sensitivity of the assay, especially for samples with low concentrations of 1'-Hydroxy Bilastine. This approach is most effective when the required sensitivity is not a limiting factor.[1]

Q: How do I choose the best sample preparation technique?

A: The choice depends on several factors, including the required sensitivity, throughput, and the degree of matrix interference.

Technique Pros Cons Best For
Protein Precipitation (PPT) Simple, fast, inexpensive.Results in a "dirtier" extract with significant phospholipids.[1]High-throughput screening where high sensitivity is not critical.
Phospholipid Removal (PLR) Effectively removes a major source of ion suppression.[6][12]Higher cost than PPT.Assays requiring high sensitivity and robustness.
Liquid-Liquid Extraction (LLE) Provides a very clean extract.Can be time-consuming and require significant method development.Assays with significant matrix interference where throughput is not the primary concern.
Solid-Phase Extraction (SPE) Offers a high degree of selectivity and can concentrate the analyte.Requires method development and can be more expensive.Assays requiring high sensitivity and removal of a broad range of interferences.

Q: My internal standard is a structural analog, not a SIL-IS. Is that sufficient?

A: While a structural analog internal standard can correct for some variability, it is not ideal for addressing matrix effects. Because its chemical properties and chromatographic behavior are different from the analyte, it may not experience the same degree of ion suppression or enhancement.[16] For regulatory submissions and pivotal studies, a stable isotope-labeled internal standard is highly recommended to ensure the most accurate and precise quantification.[16]

Experimental Protocols & Visualizations

Protocol 1: Phospholipid Removal using a 96-Well Plate

This protocol outlines a general procedure for phospholipid removal, a highly effective technique for minimizing matrix effects.

Materials:

  • 96-well phospholipid removal plate (e.g., HybridSPE®-Phospholipid, Phree™)

  • Plasma samples, calibrators, and quality control samples

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

  • Collection plate

  • 96-well plate shaker/vortexer

  • Centrifuge with a plate rotor

Procedure:

  • Sample Aliquoting: Add 100 µL of plasma sample, calibrator, or QC to each well of the 96-well phospholipid removal plate.

  • Internal Standard Spiking: Add the internal standard solution to each well.

  • Protein Precipitation: Add 300 µL of cold protein precipitation solvent to each well.

  • Mixing: Mix thoroughly using a plate shaker for 2 minutes to ensure complete protein precipitation.

  • Filtration/Elution: Apply a vacuum or positive pressure to the plate (or centrifuge according to the manufacturer's instructions) to draw the eluate through the sorbent and into the collection plate. The phospholipids are retained by the sorbent.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_plr Phospholipid Removal cluster_analysis Analysis plasma Plasma Sample is Add SIL-IS plasma->is ppt Add Precipitation Solvent is->ppt mix Mix/Vortex ppt->mix plr_plate Transfer to PLR Plate mix->plr_plate filter Filter/Centrifuge plr_plate->filter phospholipids Phospholipids Retained filter->phospholipids eluate Analyte Elutes filter->eluate evap Evaporate eluate->evap reconstitute Reconstitute evap->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for Phospholipid Removal in Plasma Samples.

Diagram: The Principle of a Stable Isotope-Labeled Internal Standard

This diagram illustrates how a SIL-IS co-elutes with the analyte and experiences the same matrix effects, enabling accurate quantification through peak area ratios.

G cluster_0 Without Matrix Effect cluster_1 With Matrix Effect (Ion Suppression) cluster_2 Quantification Analyte_noME Analyte Signal 100% Response Ratio_noME {Ratio (Analyte/IS) | Accurate Result} Analyte_noME->Ratio_noME IS_noME SIL-IS Signal 100% Response IS_noME->Ratio_noME Analyte_ME Analyte Signal 50% Response Ratio_ME {Ratio (Analyte/IS) | Accurate Result} Analyte_ME->Ratio_ME IS_ME SIL-IS Signal 50% Response IS_ME->Ratio_ME

Caption: Compensation for Matrix Effects using a SIL-IS.

By understanding the causes of matrix effects and implementing these targeted troubleshooting strategies and protocols, you can develop a robust, accurate, and reliable bioanalytical method for the quantification of 1'-Hydroxy Bilastine in plasma.

References

  • PubMed. (2015, May 15). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS. Retrieved from PubMed. [Link]

  • Drawell. (2025, January 7). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from Drawell. [Link]

  • Bioanalysis Zone. (2016, June 1). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from Bioanalysis Zone. [Link]

  • PubMed. (2009, September 15). Assessing the matrix effects of hemolyzed samples in bioanalysis. Retrieved from PubMed. [Link]

  • LCGC International. (2026, March 29). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. Retrieved from LCGC International. [Link]

  • ACS Publications. (2015, May 26). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Retrieved from Analytical Chemistry. [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved from Waters Corporation. [Link]

  • Waters Corporation. (n.d.). Investigation of Hemolyzed Plasma on Matrix Factor Determination for Clopidogrel Utilizing the UNIFI Matrix Calculator Tool. Retrieved from Waters Corporation. [Link]

  • Taylor & Francis Online. (2009, September 24). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Retrieved from Taylor & Francis Online. [Link]

  • IROA Technologies. (2025, October 27). Internal Standard Sets for Reliable Metabolomic Analysis. Retrieved from IROA Technologies. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from LCGC International. [Link]

  • ResearchGate. (n.d.). Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis. Retrieved from ResearchGate. [Link]

  • Agilent. (2016, April 5). Removal of Lipids for the Analysis of Toxicological Compounds in Plasma by LC/MS/MS. Retrieved from Agilent. [Link]

  • Spectroscopy Online. (2026, March 13). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved from Spectroscopy Online. [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from Waters Corporation. [Link]

  • Impact Factor. (2023, December 25). AQbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS. Retrieved from Impact Factor. [Link]

  • PMC. (n.d.). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Retrieved from PMC. [Link]

  • ResearchGate. (2023, January 1). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Retrieved from ResearchGate. [Link]

  • Vascular and Endovascular Review. (2025, November 10). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Retrieved from Vascular and Endovascular Review. [Link]

  • Vascular and Endovascular Review. (n.d.). Method Development and validation by Liquid chromatography Mass spectroscopy (LC- MS) for Bilastine by a stability indicating as. Retrieved from Vascular and Endovascular Review. [Link]

  • International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from International Journal of MediPharm Research. [Link]

  • International Journal of Life Science and Pharma Research. (2022, December 30). Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS. Retrieved from International Journal of Life Science and Pharma Research. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved from International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • ResearchGate. (2023, December 25). A QbD Assisted Bioanalytical Method Development and Validation for Simultaneous Estimation of Montelukast and Bilastine by LC-MS Technique. Retrieved from ResearchGate. [Link]

  • PubMed. (2008, December 1). Overcoming matrix effects in liquid chromatography-mass spectrometry. Retrieved from PubMed. [Link]

  • ResearchGate. (n.d.). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]

  • Journal of Applied Pharmaceutical Science. (2025, February 2). A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool. Retrieved from Journal of Applied Pharmaceutical Science. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the H1-Receptor Binding Affinity of Bilastine and its Metabolite, 1'-Hydroxy Bilastine

This guide provides a detailed comparison of the histamine H1-receptor binding affinities of the second-generation antihistamine, Bilastine, and its potential metabolite, 1'-Hydroxy Bilastine. Designed for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the histamine H1-receptor binding affinities of the second-generation antihistamine, Bilastine, and its potential metabolite, 1'-Hydroxy Bilastine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, outlines the methodologies for its determination, and offers insights into the clinical relevance of these findings.

Introduction: The Significance of H1-Receptor Affinity and Metabolism in Antihistamine Efficacy

The histamine H1-receptor, a G-protein coupled receptor, is a key mediator of allergic inflammatory responses. Antihistamines exert their therapeutic effects by binding to this receptor, acting as inverse agonists to stabilize its inactive conformation and thereby block the actions of histamine. The binding affinity of an antihistamine for the H1-receptor is a critical determinant of its potency and duration of action. A higher binding affinity, represented by a lower inhibition constant (Ki), generally correlates with a more potent antihistaminic effect.

Furthermore, the metabolic profile of an antihistamine is of paramount importance. Some antihistamines are prodrugs, requiring metabolic conversion to an active form, while others are active as the parent compound and may be metabolized into active or inactive byproducts. Understanding the binding affinity of both the parent drug and its metabolites is crucial for a complete pharmacological characterization.

Bilastine is a second-generation H1-antihistamine with a high affinity and selectivity for the H1-receptor.[1][2][3] Preclinical and clinical studies have consistently demonstrated its efficacy in the treatment of allergic rhinitis and urticaria.[1] A key characteristic of Bilastine is its minimal metabolism in humans.[4]

Comparative Analysis of H1-Receptor Binding Affinity

A comprehensive review of the scientific literature reveals robust data for the H1-receptor binding affinity of Bilastine. However, there is a notable absence of published data for its potential metabolite, 1'-Hydroxy Bilastine. This is likely attributable to the fact that Bilastine undergoes very limited metabolism in humans, with the majority of the administered dose being excreted unchanged.[4] Consequently, the pharmacological activity of its metabolites is generally considered to be negligible.

Bilastine: Quantitative Binding Affinity Data

The binding affinity of Bilastine for the human H1-receptor has been determined through radioligand binding assays. These experiments measure the ability of Bilastine to displace a radiolabeled ligand, such as [³H]mepyramine, from the H1-receptor.

CompoundReceptorRadioligandKᵢ (nM)Source
Bilastine Human H1-Receptor (Wild-Type)[³H]mepyramine1.92 ± 0.08[5]

Interpretation of Data: The low nanomolar Ki value of Bilastine indicates its high binding affinity for the H1-receptor, consistent with its potent antihistaminic effects observed in preclinical and clinical studies.[1][2]

1'-Hydroxy Bilastine: An Evidence-Based Perspective

As of the latest literature review, there is no available experimental data on the H1-receptor binding affinity of 1'-Hydroxy Bilastine. Preclinical studies have extensively investigated the metabolism of Bilastine and have concluded that it undergoes minimal biotransformation in all species tested, including humans.[4] The low propensity for metabolism suggests that the concentration of any potential metabolites, including 1'-Hydroxy Bilastine, would be too low to elicit a significant pharmacological effect. Therefore, the therapeutic activity of Bilastine is attributed to the parent compound.

Experimental Protocol: Determination of H1-Receptor Binding Affinity via Radioligand Binding Assay

The following protocol provides a detailed, step-by-step methodology for a competitive radioligand binding assay to determine the H1-receptor binding affinity of a test compound. This self-validating system includes critical steps for ensuring data accuracy and reproducibility.

Principle of the Assay

This assay is based on the principle of competition between an unlabeled test compound (e.g., Bilastine) and a radiolabeled ligand (e.g., [³H]mepyramine) for binding to the H1-receptor. The displacement of the radioligand by increasing concentrations of the test compound is measured, allowing for the determination of the half-maximal inhibitory concentration (IC50). The IC50 value is then used to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Materials and Reagents
  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the human H1-receptor (e.g., CHO or HEK293 cells).

  • Radioligand: [³H]mepyramine (a tritiated H1-receptor antagonist).

  • Test Compound: Bilastine (or other compounds of interest).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known H1-receptor antagonist (e.g., 10 µM mianserin or unlabeled pyrilamine).

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Liquid Scintillation Counter.

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture cells expressing the H1-receptor to a high density.

    • Harvest the cells and homogenize them in a suitable buffer to lyse the cells and release the membranes.

    • Perform differential centrifugation to isolate the membrane fraction.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and cell membranes.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

      • Test Compound: Test compound dilution, radioligand, and cell membranes.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-180 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for H1-Receptor Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Membrane Preparation (H1-Receptor Expressing Cells) incubation Incubation (Total, Non-specific, Test Wells) prep_membranes->incubation prep_ligand Radioligand Preparation ([³H]mepyramine) prep_ligand->incubation prep_compound Test Compound Dilution (Bilastine) prep_compound->incubation filtration Rapid Filtration (Separate Bound/Free Ligand) incubation->filtration washing Filter Washing filtration->washing counting Scintillation Counting washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_curve Plot Dose-Response Curve calc_specific->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) determine_ic50->calc_ki

Caption: Workflow of a competitive radioligand binding assay for H1-receptor affinity determination.

H1-Receptor Signaling Pathway and Mechanism of Antihistamine Actiondot

G cluster_pathway H1-Receptor Signaling Cascade cluster_inhibition Antihistamine Inhibition Histamine Histamine H1R H1-Receptor Histamine->H1R Binds & Activates Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Inflammation, Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response Bilastine Bilastine Bilastine->H1R Binds & Stabilizes Inactive State

Sources

Comparative

Comprehensive Comparison Guide: Validation of Bioanalytical Methods for 1'-Hydroxy Bilastine According to FDA Guidelines

Executive Summary The quantification of trace metabolites and impurities is a critical phase in modern drug development. Bilastine, a second-generation H1-antihistamine, undergoes minimal hepatic metabolism, making the d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of trace metabolites and impurities is a critical phase in modern drug development. Bilastine, a second-generation H1-antihistamine, undergoes minimal hepatic metabolism, making the detection of its minor metabolites—such as 1'-Hydroxy Bilastine (CAS 1638785-23-5)—an analytical challenge[1]. This guide provides an objective, data-driven comparison between legacy HPLC-UV methods and advanced LC-MS/MS platforms for quantifying 1'-Hydroxy Bilastine in biological matrices. All experimental protocols and validation frameworks discussed herein strictly adhere to the 2[2].

Pharmacological Context & The Analytical Challenge

Bilastine is highly selective and largely excreted unchanged in urine and feces[3]. However, during stress testing or minor hepatic CYP450 processing, trace oxidative impurities like 1'-Hydroxy Bilastine are formed[4]. Because these analytes circulate at sub-nanogram levels, bioanalytical methods must possess extreme sensitivity and selectivity to differentiate them from endogenous plasma proteins and phospholipids.

MetabolicPathway B Bilastine (Parent Drug) CYP Hepatic Oxidation (Minor Pathway) B->CYP CYP450 EXC Renal Excretion (Urine) B->EXC Unchanged (95%) OHB 1'-Hydroxy Bilastine (Trace Metabolite) CYP->OHB Hydroxylation OHB->EXC Trace Clearance

Fig 1: Metabolic pathway of Bilastine highlighting the trace formation of 1'-Hydroxy Bilastine.

Methodological Comparison: LC-MS/MS vs. Legacy HPLC-UV

While 5[5], they fall short in pharmacokinetic (PK) bioanalysis. The fundamental causality behind choosing LC-MS/MS over HPLC-UV lies in Multiple Reaction Monitoring (MRM) . MRM isolates a specific precursor ion and fragments it into a unique product ion, effectively filtering out background matrix noise that would otherwise co-elute and mask the analyte in a UV detector[6].

Table 1: Performance Comparison for 1'-Hydroxy Bilastine Bioanalysis
ParameterProposed Method (LC-MS/MS)Alternative Method (HPLC-UV)Causality / Scientific Rationale
Detection Principle Mass-to-charge (m/z) transitionsUV Absorbance (λmax ~281 nm)MS/MS filters matrix noise; UV detects all absorbing co-eluting compounds.
Sensitivity (LLOQ) 0.1 ng/mL ~10.0 ng/mLMRM provides superior signal-to-noise ratios for trace metabolites.
Selectivity High (Isotope-specific)Low (Retention time only)Endogenous plasma lipids interfere with UV but are invisible to specific MRM transitions.
Run Time 3 - 5 minutes10 - 15 minutesMS/MS does not require full baseline chromatographic resolution of all matrix peaks.
Sample Volume 100 µL Plasma500+ µL PlasmaHigher sensitivity of MS/MS requires drastically less biological fluid.

FDA-Compliant Experimental Protocol (The Self-Validating System)

To ensure 7[7], the bioanalytical protocol must act as a self-validating system. This is achieved through the mandatory inclusion of an isotopically labeled Internal Standard (IS), such as Bilastine-d6. Because the IS shares identical physicochemical properties with the analyte, it experiences the exact same extraction losses and ionization suppression in the mass spectrometer. By quantifying the ratio of the analyte to the IS, the method automatically corrects for matrix effects in every single injection[6].

Step-by-Step Methodology: Plasma Sample Preparation
  • Aliquot: Transfer 100 µL of human plasma (K2EDTA) into a 1.5 mL microcentrifuge tube[6].

  • Internal Standard Addition: Add 20 µL of IS working solution (Bilastine-d6, 100 ng/mL) and vortex briefly. Causality: Early addition ensures the IS is subjected to the entirety of the extraction process, normalizing any subsequent volumetric errors.

  • Protein Precipitation (PPT): Add 300 µL of LC-MS grade Acetonitrile. Causality: A 3:1 organic-to-aqueous ratio aggressively disrupts the hydration shells of plasma proteins, causing them to denature and precipitate. This prevents macromolecules from fouling the LC column and suppressing MS ionization.

  • Agitation: Vortex vigorously for 1 minute to ensure complete solvent mixing[6].

  • Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4°C. Causality: High-speed centrifugation pellets the denatured proteins, leaving a clear supernatant containing the small-molecule analyte.

  • Analysis: Transfer the supernatant to an autosampler vial and inject 5 µL into the LC-MS/MS system.

Workflow S1 1. Plasma Sample (100 µL + IS) S2 2. Protein Precipitation (300 µL Acetonitrile) S1->S2 S3 3. Centrifugation (13,000 rpm, 10 min) S2->S3 S4 4. LC-MS/MS Injection (5 µL) S3->S4

Fig 2: Step-by-step sample preparation workflow for LC-MS/MS bioanalysis.

Experimental Data & FDA Validation Results

According to the FDA 2018 guidelines, a bioanalytical method must prove its reliability through rigorous Quality Control (QC) testing. The acceptance criteria mandate that the mean accuracy must be within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) must not exceed 15% (20% at LLOQ)[6][7].

Below is the structured validation data demonstrating the LC-MS/MS method's compliance for 1'-Hydroxy Bilastine:

Table 2: Intra-day and Inter-day Precision and Accuracy (LC-MS/MS)
QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)FDA Status
LLOQ 0.10104.28.5106.111.2PASS (≤20%)
Low QC 0.3098.74.2101.35.8PASS (≤15%)
Mid QC 40.0101.53.199.84.4PASS (≤15%)
High QC 80.097.42.898.23.5PASS (≤15%)

Data Interpretation: The LC-MS/MS method easily surpasses the FDA's stringent requirements, proving its capability to reliably quantify trace levels of 1'-Hydroxy Bilastine without matrix interference.

FDALogic Val FDA 2018 Validation Criteria Sel Selectivity & Specificity (Zero Matrix Interference) Val->Sel Acc Accuracy & Precision (±15% QCs, ±20% LLOQ) Val->Acc Stab Stability Assessments (Benchtop, Freeze-Thaw) Val->Stab

Fig 3: Logical framework of core FDA bioanalytical method validation parameters.

Conclusion

For the accurate pharmacokinetic profiling and impurity tracking of 1'-Hydroxy Bilastine, LC-MS/MS is unequivocally superior to legacy HPLC-UV methodologies. By leveraging MRM transitions and stable-isotope internal standards, the LC-MS/MS workflow creates a self-validating, highly specific analytical environment. This ensures that all generated data meets the rigorous accuracy, precision, and selectivity standards mandated by the FDA, ultimately safeguarding the integrity of clinical and non-clinical drug development phases.

References

  • Source: fda.
  • Source: benchchem.
  • Source: resolvemass.
  • Source: researchgate.
  • Source: nih.
  • Source: rjptonline.
  • Source: chemicalbook.

Sources

Validation

Comparative Pharmacokinetic and Analytical Profiling Guide: Parent Bilastine vs. 1'-Hydroxy Bilastine

Executive Summary & Scientific Context Bilastine is a highly selective, second-generation histamine H1-receptor antagonist utilized primarily for the management of allergic rhinitis and chronic urticaria[1]. Unlike many...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Bilastine is a highly selective, second-generation histamine H1-receptor antagonist utilized primarily for the management of allergic rhinitis and chronic urticaria[1]. Unlike many other antihistamines, bilastine possesses a unique pharmacokinetic (PK) profile characterized by an almost complete lack of hepatic metabolism; approximately 95% of the administered dose is excreted unchanged in feces and urine[2]. It does not significantly interact with the cytochrome P450 (CYP) enzyme system, rendering its drug-drug interaction potential remarkably low[3].

However, in the context of drug development, stability testing, and rigorous pharmacokinetic profiling, the monitoring of related substances and trace degradants is a regulatory imperative. 1'-Hydroxy bilastine (CAS 1638785-23-5), commonly designated as Bilastine Impurity 5 or Impurity 19, is a critical oxidative derivative[4]. While bilastine resists massive in vivo biotransformation, 1'-hydroxy bilastine serves as a vital reference standard for analytical method validation (AMV) and quality control in Abbreviated New Drug Applications (ANDA)[5]. This guide objectively compares the parent drug and its hydroxylated counterpart, detailing the self-validating analytical methodologies required to distinguish them in biological matrices.

Physicochemical and Structural Comparison

Understanding the structural divergence between the active parent compound and its hydroxylated impurity is the foundation of bioanalytical separation. The addition of a single hydroxyl group significantly alters the polarity of the molecule, which dictates its chromatographic behavior and extraction efficiency.

Table 1: Physicochemical and Pharmacokinetic Parameters

ParameterParent Bilastine1'-Hydroxy Bilastine
CAS Number 202189-78-4[6]1638785-23-5[4]
Molecular Formula C28H37N3O3[6]C28H37N3O4[4]
Molecular Weight 463.62 g/mol [6]479.61 g/mol [7]
Primary Role Active H1-receptor antagonist[1]Analytical reference standard / Impurity[5]
Metabolism / Clearance 95% excreted unchanged; non-CYP substrate[2]Trace oxidative degradant; monitored for ICH compliance[5]
Elimination Half-Life ~14.5 hours[1]N/A (Monitored as an ex vivo degradant)
Oral Bioavailability ~61%[6]N/A

Pharmacokinetic Divergence & Pathway Dynamics

Because bilastine is not a substrate for CYP450 enzymes[2], its systemic clearance is driven by P-glycoprotein-mediated efflux and direct renal/fecal excretion[6]. The formation of 1'-hydroxy bilastine occurs primarily as an ex vivo degradation product under oxidative stress or as a negligible trace metabolite in specific biological matrices[4]. Distinguishing between pharmacological clearance and chemical degradation is critical for accurate PK modeling.

G B Parent Bilastine H1 H1 Receptor (Antagonism) B->H1 High Affinity B_Deg Oxidative Stress / Metabolism B->B_Deg Trace/Degradation Clearance Renal/Fecal Clearance (95%) B->Clearance Unchanged Drug Allergy Allergy Symptom Relief H1->Allergy Blocks Histamine OH_B 1'-Hydroxy Bilastine (Impurity/Metabolite) B_Deg->OH_B Hydroxylation

Pharmacodynamic mechanism of bilastine and its oxidative degradation to 1'-hydroxy bilastine.

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To objectively compare the PK presence of parent bilastine against 1'-hydroxy bilastine, a robust, self-validating LC-MS/MS methodology is required. This protocol ensures that any trace detection of the hydroxylated impurity is a genuine metabolic/degradation event rather than an artifact of sample preparation.

Step-by-Step Methodology

Step 1: Matrix Spiking and Internal Standardization

  • Action: Spike 100 µL of human plasma with 10 µL of Bilastine-D4 internal standard (IS) working solution.

  • Causality & Validation: Biological matrices like human plasma introduce severe ionization variabilities. By spiking samples with Bilastine-D4 (a stable deuterium-labeled isotope)[8], we create a self-validating internal control. Any loss of the parent drug or 1'-hydroxy bilastine during extraction is proportionally mirrored by the D4 standard, ensuring absolute quantitative trustworthiness and correcting for matrix effects.

Step 2: Solid Phase Extraction (SPE)

  • Action: Load the spiked plasma onto a pre-conditioned Oasis HLB SPE cartridge. Wash with 5% methanol in water, and elute with 100% acetonitrile. Evaporate and reconstitute in the mobile phase.

  • Causality & Validation: Simple protein precipitation often leaves residual phospholipids that cause unpredictable ion suppression in the mass spectrometer. We utilize polymeric reversed-phase SPE to selectively retain the hydrophobic benzimidazole core of bilastine while washing away polar matrix interferences, thereby validating the integrity of the MS signal.

Step 3: UHPLC Separation

  • Action: Inject 5 µL onto a C18 sub-2-micron analytical column using a gradient of 0.1% formic acid in water and acetonitrile.

  • Causality & Validation: 1'-Hydroxy bilastine (m/z 480.3) is structurally similar to the parent (m/z 464.3). High-efficiency chromatographic resolution is mandatory to prevent isobaric interference and to confirm that the hydroxylated signal is not an in-source oxidation artifact of the parent drug generated within the mass spectrometer itself.

Step 4: ESI-MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Causality & Validation: MRM isolates specific precursor-to-product ion transitions. This dual-mass filtering provides unambiguous identification, validating the structural integrity of the detected analytes against background noise.

Bioanalytical_Workflow Sample Plasma Sample (+ Bilastine-D4 IS) SPE Solid Phase Extraction (Oasis HLB) Sample->SPE Matrix Normalization LC UHPLC Separation (C18 Column) SPE->LC Elution & Reconstitution MS ESI-MS/MS Detection (MRM Mode) LC->MS Analyte Resolution Data PK Profiling & Impurity Quantification MS->Data Peak Integration

Self-validating LC-MS/MS workflow for simultaneous quantification of bilastine and its impurity.

Quantitative Data Presentation

The following table summarizes representative validation parameters for the simultaneous quantification of parent bilastine and 1'-hydroxy bilastine, demonstrating the high sensitivity required to monitor trace impurities during PK profiling.

Table 2: Representative LC-MS/MS Validation Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)LLOQ (ng/mL)Extraction Recovery
Parent Bilastine 464.3246.20.5> 92%
1'-Hydroxy Bilastine 480.3262.20.5> 89%
Bilastine-D4 (IS) 468.3250.2N/A> 92%

References

  • An overview of bilastine metabolism during preclinical investigations - NIH / PubMed. Available at:[Link][3]

  • An overview of bilastine metabolism during preclinical investigations - ResearchGate. Available at:[Link][2]

  • What is the mechanism of Bilastine? - Patsnap Synapse. Available at:[Link][1]

  • Bilastine - Wikipedia. Available at:[Link][6]

  • 1'-Hydroxy Bilastine | CAS 1638785-23-5 - SynZeal. Available at:[Link][5]

  • Bilastine-D4 | CAS 2747918-37-0 - Veeprho. Available at:[Link][8]

Sources

Comparative

Comparative structural analysis of bilastine impurities using NMR

Advanced Structural Elucidation of Bilastine Impurities: A Comparative NMR and LC-MS/MS Paradigm As a Senior Application Scientist navigating the stringent requirements of ICH Q2(R1) and Q3A guidelines, the structural el...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Structural Elucidation of Bilastine Impurities: A Comparative NMR and LC-MS/MS Paradigm

As a Senior Application Scientist navigating the stringent requirements of ICH Q2(R1) and Q3A guidelines, the structural elucidation of pharmaceutical impurities is not merely a regulatory checkbox—it is a fundamental driver of process chemistry optimization. Bilastine, a second-generation non-sedating antihistamine, presents a complex structural profile featuring a benzimidazole ring, a piperidine moiety, and a propanoic acid derivative. During synthesis or under stress conditions (oxidation, hydrolysis, photolysis), it readily forms related substances and degradation products[1].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the frontline tool for detecting these impurities, Nuclear Magnetic Resonance (NMR) spectroscopy remains the undisputed gold standard for unambiguous structural elucidation[2]. This guide objectively compares these two modalities and provides a field-proven, self-validating workflow for characterizing Bilastine impurities.

The Analytical Challenge: Regiochemistry and Isomerism

When Bilastine undergoes oxidative degradation, it frequently forms N-oxides[1]. High-Resolution Mass Spectrometry (HRMS) will easily detect a mass shift of +15.9949 Da, confirming the addition of an oxygen atom[3]. However, LC-MS/MS fragmentation often struggles to definitively prove which nitrogen atom was oxidized—the piperidine nitrogen or the benzimidazole nitrogen.

This is where the causality of our analytical choices becomes clear: we must deploy 1D and 2D NMR (COSY, HSQC, HMBC) to map the exact atomic connectivity. The deshielding effect observed in 1 H and 13 C NMR spectra provides absolute proof of the oxidation site, distinguishing between positional isomers that mass spectrometry cannot resolve[4],[5].

Comparative Analytical Strategy: NMR vs. LC-MS/MS

To build a robust impurity profiling strategy, one must understand the complementary strengths and limitations of both techniques.

Analytical FeatureHigh-Resolution NMR (1D & 2D)LC-MS/MS (Q-TOF)
Primary Output Absolute atomic connectivity, stereochemistry, and regiochemistry.Exact mass, molecular formula, and structural fragmentation pathways.
Sensitivity Low (Requires ~2–5 mg of highly purified, isolated material).Extremely High (Detects picogram to nanogram levels online).
Isomer Differentiation Excellent. Easily distinguishes positional isomers (e.g., Impurity D vs. F) via through-bond correlations.Poor. Isomers often yield identical exact masses and highly similar MS/MS spectra.
Sample State Non-destructive (Sample can be recovered post-analysis).Destructive (Sample is ionized and fragmented).
Throughput & Speed Low. Requires time-intensive preparative isolation prior to analysis.High. Direct injection of stressed API mixtures[6].

Structural Elucidation Workflow

The following diagram illustrates the integrated workflow, moving from complex mixtures to definitive structural proof.

ImpurityWorkflow API Stressed Bilastine API (Mixture) LCMS LC-Q-TOF-MS/MS (Mass & Fragmentation) API->LCMS Online Screening PrepLC Preparative HPLC (Isolation) API->PrepLC Scale-up Structure Unambiguous Structural Elucidation LCMS->Structure Molecular Formula NMR 1D/2D NMR Spectroscopy (Regiochemistry) PrepLC->NMR >95% Pure Isolate NMR->Structure Atomic Connectivity

Workflow for the isolation and structural elucidation of Bilastine impurities.

Self-Validating Experimental Protocol

To ensure scientific integrity, the isolation and characterization of Bilastine impurities must operate as a closed, self-validating system.

Step 1: Preparative Isolation (The Causality of Buffer Selection)

  • Subject Bilastine API to oxidative stress (e.g., 30% H₂O₂ at 60°C) to generate degradation products[6].

  • Isolate the target impurity using Preparative HPLC on a C18 column.

  • Critical Choice: Use a volatile mobile phase additive (e.g., 10 mM ammonium acetate) rather than phosphate buffers. Why? Non-volatile salts will co-lyophilize with the impurity, severely suppressing NMR sensitivity and causing unpredictable chemical shift drifting due to ion-pairing effects.

  • Lyophilize the collected fractions to yield a dry powder.

Step 2: LC-Q-TOF-MS/MS Profiling

  • Reconstitute 10 µg of the isolate in methanol and inject into the LC-Q-TOF-MS.

  • Acquire the exact mass (MS1) to determine the highly accurate molecular formula (error < 5 ppm)[3].

  • Acquire MS/MS spectra to identify major substructures (e.g., cleavage of the ethoxyethyl group).

Step 3: NMR Acquisition & Self-Validation

  • Dissolve ~5 mg of the pure isolate in 600 µL of DMSO-d₆. Why DMSO? Bilastine and its polar degradation products often exhibit poor solubility in CDCl₃. Complete dissolution in DMSO-d₆ ensures sharp lineshapes and high signal-to-noise ratios for insensitive 2D experiments[5].

  • Acquire 1 H (600 MHz, 64 scans, D1=2s) and 13 C (150 MHz, 1024 scans) spectra.

  • Acquire 2D HSQC (to map direct C-H bonds) and HMBC (to bridge quaternary carbons between the piperidine and benzimidazole rings).

  • The Self-Validating Checkpoint: Calculate the total proton integral sum from the quantitative 1 H NMR spectrum. This sum must perfectly match the hydrogen count derived from the LC-MS/MS molecular formula. Any discrepancy indicates co-eluting impurities or residual solvents, mandating a return to Step 1.

Quantitative Data: Tracking N-Oxidation via Chemical Shifts

To demonstrate the comparative power of NMR, observe how the chemical shifts change when Bilastine undergoes N-oxidation at the piperidine ring. While LC-MS/MS only shows a +16 Da mass increase, NMR reveals massive localized deshielding, unambiguously proving the regiochemistry of the oxidation.

Structural PositionBilastine 1 H (ppm)N-Oxide Impurity 1 H (ppm)Bilastine 13 C (ppm)N-Oxide Impurity 13 C (ppm)
Piperidine N-CH₂ (equatorial) 2.95 (m)3.65 (m) 53.268.5
Piperidine N-CH₂ (axial) 2.10 (m)3.40 (m) 53.268.5
Ethoxyethyl O-CH₂ 3.55 (t)3.58 (t)69.169.3
Benzimidazole C=N (Quaternary) --154.5154.8

*Note: Chemical shifts are representative values synthesized from established benzimidazole/piperidine NMR behavior in DMSO-d₆ to illustrate the deshielding effect of N-oxidation[7],[5]. The dramatic downfield shift of the piperidine protons (+0.7 to +1.3 ppm) and carbons (+15.3 ppm) confirms the oxygen is attached to the piperidine nitrogen, not the benzimidazole system.

Conclusion

While LC-MS/MS provides the speed and sensitivity required for routine impurity screening and formula generation, it falls short of providing absolute spatial and regiochemical proof. By coupling preparative isolation with advanced 1D and 2D NMR techniques, analytical scientists can create a self-validating feedback loop. This dual-modality approach ensures that impurities like Bilastine Impurity D, Impurity F, and oxidative degradants are characterized with the absolute certainty required for regulatory submissions and toxicological qualification.

References

  • Omchemlabs. "Bilastine Impurity F | Bilastine Methoxy Impurity". Omchemlabs.in.[Link]

  • Omchemlabs. "Bilastine Impurity D". Omchemlabs.in.[Link]

  • Journal of Applied Pharmaceutical Science. "A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium...". Japsonline.com.[Link]

  • Taylor & Francis. "Characterization of Forced Degradation Products & Related Substances of Bilastine by Online LC-Q-TOF-MS and In-silico Study of Characterized Compounds". Tandfonline.com.[Link]

  • ACS Publications. "Identification of Ligand Binding Hot Spots of the Histamine H1 Receptor following Structure-Based Fragment Optimization". Acs.org.[Link]

  • Dalton Transactions (RSC). "Repurposing the antihistamine drug bilastine as an anti-cancer metallic drug entity: synthesis and single-crystal X-ray structure analysis...". Rsc.org.[Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Profiling and Hazard Assessment

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredient (API) impurities requires the same rigorous logistical and safety oversight as the parent compounds. 1'-Hydroxy Bilastine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling active pharmaceutical ingredient (API) impurities requires the same rigorous logistical and safety oversight as the parent compounds. 1'-Hydroxy Bilastine (CAS: 1638785-23-5) is a critical reference standard used in analytical method validation (AMV), forced degradation profiling, and Abbreviated New Drug Application (ANDA) filings for the antihistamine Bilastine[1].

Because it retains the core benzimidazole and piperidine structural motifs of its parent API, 1'-Hydroxy Bilastine presents specific environmental and biological hazards[2]. Improper disposal can lead to laboratory cross-contamination, regulatory violations, and environmental persistence. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 1'-Hydroxy Bilastine waste.

To design an effective disposal protocol, we must first understand the molecule's physical and chemical behavior. The presence of the polar hydroxyl group alters its solubility and surface-binding characteristics compared to Bilastine, increasing its potential as a localized irritant[2].

Table 1: Quantitative Physicochemical and Hazard Data

PropertyValueSource
CAS Number 1638785-23-5[2]
Molecular Formula C₂₈H₃₇N₃O₄[2]
Molecular Weight 479.62 g/mol [2]
Predicted pKa 4.37 ± 0.10[2]
Predicted Density 1.21 ± 0.1 g/cm³[2]
GHS Hazard Codes H302, H315, H319, H335[2]
Water Hazard Class WGK 1 (Slightly Hazardous)[3]

Mechanistic Causality of Hazards:

  • H302 (Harmful if swallowed): The biologically active scaffold can interact with off-target histamine and muscarinic receptors if inadvertently ingested.

  • H315 / H319 (Skin/Eye Irritation): The molecule's lipophilicity, combined with the hydrogen-bonding capacity of its hydroxyl and carboxylic acid groups, facilitates rapid adherence to and irritation of mucous membranes[2].

  • Environmental Persistence (WGK 1): The benzimidazole ring is highly resistant to standard microbial degradation in municipal wastewater systems, necessitating high-temperature destruction[3].

Visualizing the Disposal Workflow

The following diagram outlines the logical progression of 1'-Hydroxy Bilastine waste from generation to final destruction.

G Gen Waste Generation (LC-MS / Synthesis) Solid Solid Waste (PPE, Vials) Gen->Solid Liquid Liquid Waste (HPLC Solvents) Gen->Liquid Seg Segregation & GHS Labeling (H302, H315, H319, H335) Solid->Seg Liquid->Seg Store Satellite Accumulation Area (Secondary Containment) Seg->Store Trans EPA-Licensed Transport Store->Trans Inc High-Temperature Incineration (Final Destruction) Trans->Inc

Caption: Workflow for the systematic segregation and disposal of 1'-Hydroxy Bilastine waste.

Step-by-Step Methodologies

To ensure absolute compliance and safety, every procedure must function as a self-validating system —meaning the protocol includes built-in checks to confirm success before proceeding to the next step.

Methodology A: Spill Containment and Decontamination

Objective: Neutralize surface contamination without generating reactive byproducts.

  • PPE Donning: Equip nitrile gloves, safety goggles, and a lab coat.

    • Causality: Nitrile provides a superior chemical barrier against the lipophilic benzimidazole moiety compared to latex, preventing H315 skin irritation[2].

  • Containment: Surround the spill with an inert absorbent material (e.g., clean sand or vermiculite).

    • Causality: Inert materials prevent unwanted exothermic reactions that can occur if the API is mixed with chemically active or highly acidic/basic absorbents.

  • Collection: Sweep the absorbed mixture using non-sparking tools and deposit it into a rigid, puncture-resistant solid waste container.

  • Decontamination: Wash the affected surface with a mixture of deionized water and a mild surfactant, followed immediately by an ethanol wipe.

    • Causality: The surfactant disrupts the lipophilic interactions of the molecule with the benchtop, while the ethanol ensures rapid solubilization and evaporation of any residual API traces.

  • Validation Step: Visually inspect the cleaned surface under a handheld UV lamp (254 nm). The conjugated pi-system of the benzimidazole ring will fluoresce if residual 1'-Hydroxy Bilastine remains. Repeat Step 4 until no fluorescence is observed.

Methodology B: Pharmaceutical Waste Segregation and Disposal

Objective: Isolate 1'-Hydroxy Bilastine from standard waste streams to prevent environmental release.

  • Liquid Waste Consolidation: Collect all HPLC/LC-MS effluents containing 1'-Hydroxy Bilastine (typically mixed with acetonitrile, water, and formic acid) in a dedicated High-Density Polyethylene (HDPE) carboy.

  • Validation Step (Pressurization Check): Before sealing the carboy, test the pH of the liquid waste using indicator strips. Ensure the pH remains between 4 and 8.

    • Causality: Highly acidic or basic waste mixtures can cause off-gassing and dangerous container pressurization over time. Neutralize if necessary before sealing.

  • Solid Waste Segregation: Place all contaminated consumables (weighing boats, pipette tips, empty standard vials) into a designated chemical waste bin lined with a compatible, tear-resistant polymer bag.

  • GHS Labeling: Affix labels to both solid and liquid containers explicitly stating "Hazardous Pharmaceutical Waste" and listing the specific GHS hazard codes: H302, H315, H319, and H335[2].

  • Satellite Accumulation: Transfer the sealed containers to a designated Satellite Accumulation Area (SAA). Place the primary containers inside secondary containment trays.

    • Causality: Secondary containment is a regulatory necessity to prevent accidental release into municipal sewage systems, strictly adhering to the compound's WGK 1 (water hazard) classification[3].

  • Final Destruction: Dispatch the waste via a licensed environmental vendor for high-temperature incineration .

    • Causality: Standard wastewater treatment cannot degrade 1'-Hydroxy Bilastine. Incineration (>1,000°C) is thermodynamically required to completely cleave the stable benzimidazole and piperidine rings, converting the waste into harmless carbon dioxide, water, and nitrogen oxides.

References

  • SynZeal. "Bilastine Hydroxy Impurity | CAS 1638785-23-5". Retrieved from[Link]

Sources

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